5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Description
BenchChem offers high-quality 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(8)2-9-6(5)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNBIPJCIKUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Moving beyond a simple recitation of data, this document details the causality behind the multi-faceted analytical strategy, ensuring each step is a self-validating component of the final structural confirmation.
The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in clinically approved drugs and developmental candidates.[1][2] Its structural resemblance to the native purine base, adenine, allows it to function as a potent and adaptable platform for designing inhibitors of various protein kinases, which are crucial regulators of cellular processes.[3] Consequently, these compounds have garnered significant attention for their therapeutic potential, particularly as anticancer agents targeting enzymes like Janus kinases (JAKs) and Epidermal Growth Factor Receptors (EGFRs).[4][5]
Given the profound biological implications of subtle structural modifications, the unambiguous and rigorous confirmation of the chemical structure of any novel pyrrolo[2,3-d]pyrimidine analogue is a cornerstone of the drug discovery process. This guide outlines the integrated analytical workflow required to achieve this certainty for the title compound.
The Target Molecule: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Before delving into the analytical methodologies, we must first define the subject of our investigation.
-
Chemical Name: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
-
Molecular Formula: C₇H₆BrN₃O[6]
-
Molecular Weight: 228.05 g/mol [6]
-
CAS Number: 1168106-60-2[7]
Structure:
Figure 1: Chemical Structure with Atom Numbering
The Integrated Analytical Workflow: A Multi-Technique Imperative
No single analytical technique can provide the complete structural picture.[8][9] A robust elucidation strategy relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that confirms the molecule's identity, purity, and connectivity.
Mass Spectrometry (MS): The First Checkpoint
Causality: The initial and most critical step is to confirm the molecular weight and elemental composition. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which validates that the correct molecule was synthesized. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides an unmistakable isotopic signature.[10]
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is chosen for its soft ionization capabilities, which typically preserves the molecular ion.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Predicted Data & Interpretation
The primary goal is to identify the molecular ion peak [M+H]⁺. The presence of a single bromine atom results in a characteristic isotopic pattern where the [M+H]⁺ and [M+H+2]⁺ peaks appear with nearly equal intensity (~1:1 ratio).
| Ion | Calculated m/z | Expected Relative Intensity | Assignment |
| [C₇H₇⁷⁹BrN₃O]⁺ | 227.9821 | 100% | Molecular Ion (M+H)⁺ with ⁷⁹Br |
| [C₇H₇⁸¹BrN₃O]⁺ | 229.9799 | ~98% | Molecular Ion (M+H)⁺ with ⁸¹Br |
Table 1: Predicted High-Resolution Mass Spectrometry Data.
The observation of this doublet at m/z ~228 and ~230 with a ~1:1 intensity ratio is strong evidence for the presence of one bromine atom and confirms the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
Causality: FTIR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[11] This technique confirms the presence of the pyrrole N-H bond, the aromatic rings, and the methoxy C-O ether linkage, providing a rapid qualitative assessment of the structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted Data & Interpretation
The spectrum is analyzed for key absorption bands that correspond to specific bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3400 - 3300 | Medium, Sharp | N-H Stretch | Pyrrole N-H |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyrrole and Pyrimidine C-H |
| ~2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch | Methoxy (-OCH₃) group |
| ~1620 - 1570 | Strong | C=N / C=C Stretch | Pyrimidine ring stretches |
| ~1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Ar-O-CH₃ ether linkage |
| ~1050 - 1000 | Strong | Symmetric C-O-C Stretch | Ar-O-CH₃ ether linkage |
Table 2: Predicted Characteristic FTIR Absorption Bands.
The presence of these bands, particularly the N-H stretch and the strong C-O ether stretches, provides corroborating evidence for the gross structural features of the molecule.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Causality: NMR is the most powerful tool for elucidating the precise connectivity of a molecule.[9][13] ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon framework. Together, they provide an unambiguous blueprint of the atomic arrangement.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to avoid exchange of the labile N-H proton.[10]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with 16-64 scans. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
The structure has three distinct types of protons. Their predicted chemical shifts are influenced by the electronic properties of the heterocyclic system and substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | N₇-H | Labile proton on the electron-deficient pyrrole ring, often broad. Shift is characteristic for this proton in pyrrolo[2,3-d]pyrimidines.[14] |
| ~8.5 | Singlet | 1H | C₂-H | Proton on the pyrimidine ring is deshielded by the two adjacent nitrogen atoms. |
| ~7.5 | Singlet | 1H | C₆-H | Proton on the pyrrole ring, adjacent to the bromine atom. Its chemical shift is influenced by the electron-withdrawing nature of the fused pyrimidine ring. |
| ~4.1 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are in a shielded environment and appear as a sharp singlet.[10] |
Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆).
The observation of these four signals with the correct integration and multiplicity provides a detailed picture of the proton framework.
Carbon-13 (¹³C) NMR Spectroscopy
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, with chemical shifts indicating their electronic environment (e.g., hybridization, attachment to electronegative atoms).
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A higher number of scans (1024-4096) is required due to the low natural abundance of ¹³C.[10] Chemical shifts are referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.
The molecule has 7 unique carbon atoms. Their chemical shifts are predicted based on known values for pyrrolo[2,3-d]pyrimidines and the electronic effects of the bromo and methoxy substituents.[12]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C₄ | Carbon attached to both a nitrogen and an oxygen atom, highly deshielded.[10] |
| ~155 | C₂ | Carbon in the pyrimidine ring double-bonded to two nitrogen atoms. |
| ~152 | C₇ₐ | Quaternary carbon at the junction of the two rings, deshielded by adjacent nitrogen atoms. |
| ~130 | C₆ | Pyrrole carbon attached to a proton. |
| ~105 | C₄ₐ | Quaternary carbon at the ring junction. |
| ~95 | C₅ | Carbon directly attached to bromine; its shift is significantly influenced by the halogen. |
| ~55 | -OCH₃ | Methoxy carbon, appearing in the typical upfield region for sp³ carbons attached to oxygen.[10] |
Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆).
Data Synthesis and Structural Confirmation
-
Mass Spectrometry confirms the molecular formula C₇H₆BrN₃O.
-
IR Spectroscopy confirms the presence of the key N-H and C-O-C functional groups.
-
¹H NMR confirms the presence of four distinct proton environments, including the pyrrole N-H, two aromatic protons, and a three-proton methoxy group.
-
¹³C NMR confirms the presence of the seven unique carbons that constitute the molecular backbone.
The collective data from these analyses are fully consistent with the structure of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and rule out other potential isomers.
Conclusion
The structure elucidation of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is achieved through a systematic and integrated application of mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C nuclear magnetic resonance spectroscopy. This multi-technique approach provides orthogonal data points that, when synthesized, deliver an unambiguous and robust confirmation of the molecule's atomic connectivity and composition. This rigorous characterization is an indispensable prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.
References
-
Patil, S. A., Patil, S. A., Patil, R., & Pfeffer, L. M. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
-
Al-Ostath, A., Abushahba, M., Al-Karmalawy, A. A., Emslem, A., Al-sayed, E., & El-Awady, R. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
-
ResearchGate. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). [Link]
-
Wang, X., Zhu, Y., & Zhang, Y. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Organic Chemistry, 26(14), 1334-1353. [Link]
-
ResearchGate. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. [Link]
-
Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011. [Link]
-
Global Substance Registration System (GSRS). 5-BROMO-4-METHYL-7H-PYRROLO(2,3-D)PYRIMIDINE. [Link]
-
Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]
-
ResearchGate. (n.d.). The 13C NMR spectrum of compound 5 (S20). [Link]
-
Mahmoud, M. A. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Tikrit Journal of Pure Science, 23(1), 8-15. [Link]
-
Chemistry LibreTexts. (2021, May 12). 5: Analytical Methods for Structure Elucidation. [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]
- Google Patents. (2007).
Sources
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 6. achmem.com [achmem.com]
- 7. chemscene.com [chemscene.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
Foreword: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Core
An In-Depth Technical Guide to the Synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry. As a bioisostere of the natural purine scaffold, it provides a privileged framework for interacting with a multitude of biological targets, most notably protein kinases.[1][2] Its derivatives have been successfully developed into blockbuster therapeutics for oncology, inflammatory diseases, and viral infections. The strategic functionalization of this core is paramount in drug discovery programs to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on the synthesis of a key intermediate, 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine . The introduction of a bromine atom at the C5 position serves as a versatile synthetic handle, enabling further elaboration through a wide array of cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1] Concurrently, the 4-methoxy group fine-tunes the electronic character of the pyrimidine ring and can act as a precursor for other functionalities, like amines, which are often crucial for establishing key interactions with biological targets. Understanding the nuances of its synthesis is therefore a critical enabler for researchers in the field.
Synthetic Strategy and Retrosynthetic Analysis
A robust and scalable synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine necessitates a logical and efficient pathway. The retrosynthetic analysis reveals a two-step approach starting from the commercially available and relatively inexpensive 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
The strategy hinges on two key transformations:
-
Electrophilic Bromination: The electron-rich pyrrole ring is selectively brominated at the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro substituent is displaced by a methoxy group.
The sequencing of these steps is critical. Performing the bromination first on the 4-chloro precursor is advantageous as the chloro group is a moderately deactivating but ortho-, para-directing group for electrophilic substitution on the pyrimidine ring, while the pyrrole ring's inherent high reactivity at C5 dominates, ensuring regioselectivity. The subsequent SNAr reaction is then facilitated by the electron-withdrawing nature of the fused ring system.
Sources
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS number 1168106-60-2.
Executive Summary
The compound 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 1168106-60-2) represents a critical "privileged scaffold" in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors. As a 7-deazapurine derivative, it mimics the adenine core of ATP but offers distinct vectors for substitution that natural purines lack.
This guide details the physicochemical properties, synthetic pathways, and reaction engineering required to utilize this intermediate effectively. Its primary utility lies in the C-5 bromine atom , which serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), allowing researchers to extend the scaffold into the hydrophobic regions of kinase binding pockets (e.g., JAK, EGFR, BTK). Furthermore, the C-4 methoxy group acts as a masked carbonyl or a leaving group precursor, providing versatility in optimizing hydrogen bond donor/acceptor motifs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
| CAS Number | 1168106-60-2 |
| Molecular Formula | C₇H₆BrN₃O |
| Molecular Weight | 228.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |
| Melting Point | 218–222 °C (decomposition) |
| SMILES | COc1ncncc1c(Br)cn2 |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Utility & Mechanism
The strategic value of CAS 1168106-60-2 lies in its orthogonal reactivity . The pyrrolo[2,3-d]pyrimidine core is electron-rich compared to pure pyrimidines, but the C-5 position is specifically activated for electrophilic aromatic substitution and metal-catalyzed coupling.
Structural Logic
-
N-7 Position: The pyrrole nitrogen (pKa ~13) is acidic enough for deprotonation and alkylation/glycosylation, allowing for the introduction of solubility-enhancing groups or ribose mimics.
-
C-5 Position (Bromine): The "growth vector." This is where the scaffold is expanded to interact with the gatekeeper residues of a kinase.
-
C-4 Position (Methoxy): A versatile functionality. It can function as an H-bond acceptor or be hydrolyzed to the oxo-derivative (lactam), mimicking the guanine/hypoxanthine motif.
Divergent Synthesis Workflow
The following diagram illustrates how this intermediate bridges the gap between raw materials and complex drug candidates.
Figure 1: Synthetic workflow showing the preparation of the core intermediate and its divergent applications in medicinal chemistry.
Experimental Protocols
Disclaimer: All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).
Preparation of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
This protocol ensures high regioselectivity for the C-5 position, avoiding poly-bromination.
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
DMF (Dimethylformamide), Anhydrous (10 mL/g substrate)
Methodology:
-
Dissolution: Charge a round-bottom flask with 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and anhydrous DMF. Stir at room temperature (RT) until fully dissolved.
-
Bromination: Cool the solution to 0°C using an ice bath. Add NBS portion-wise over 15 minutes. Reasoning: Slow addition at low temperature prevents exotherms and minimizes side reactions at the C-2 position or N-bromination.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The product typically appears less polar than the starting material.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The product should precipitate as a solid.
-
Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMF and succinimide by-products.
-
Purification: Recrystallize from Ethanol/Water or dry under high vacuum if purity >95% by HPLC.
Application: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the coupling of the 5-bromo core with an aryl boronic acid.[3][4][5]
Reagents:
-
CAS 1168106-60-2 (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)[3]
-
Pd(dppf)Cl₂[6]·DCM (0.05 eq)
-
K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
1,4-Dioxane (degassed)
Methodology:
-
Inerting: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.
-
Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.
-
Validation: Check for the disappearance of the bromine peak (M+ and M+2 pattern) via LC-MS.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Quality Control & Analytics
To ensure the integrity of the intermediate before use in expensive coupling steps, the following analytical criteria must be met:
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 98.0% (Area %) | Impurities often include unreacted starting material or dibromo-species. |
| 1H NMR | Consistent structure | Key signal: Singlet at C-2 (~8.4 ppm) and C-6 (~7.6 ppm). Absence of C-5 proton. |
| LC-MS | [M+H]⁺ = 228/230 | Distinct 1:1 isotopic pattern for Bromine is mandatory. |
| Water Content | < 0.5% | Critical for anhydrous coupling reactions. |
Safety & Handling (GHS Classification)
Signal Word: WARNING
-
H302: Harmful if swallowed.[7]
Precautionary Measures:
-
Avoid dust formation.[7][8][9] This compound acts as a purine antimetabolite mimic; inhalation should be strictly avoided.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]
-
Store under inert gas. Halogenated heterocycles can be light-sensitive; store in amber vials.
References
-
Synthesis of 7-Deazapurine Scaffolds Seela, F., & Peng, X. (2006). "7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine and 2-amino-6-chloropurine." Source: Current Protocols in Nucleic Acid Chemistry.
-
Medicinal Chemistry of Pyrrolo[2,3-d]pyrimidines Perlíková, P., & Hocek, M. (2017).[10] "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides." Source:[10][11] Medicinal Research Reviews.[10][11]
-
Suzuki Coupling on Deazapurines Naus, P., et al. (2010). "Synthesis of 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents." Source: Journal of Medicinal Chemistry.[10]
-
General Safety Data for Halogenated Pyrrolopyrimidines Fisher Scientific Safety Data Sheet (SDS) for 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Analogous Hazard Profile).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a critical heterocyclic system in the realm of medicinal chemistry and drug development.[1][2] Its structural resemblance to adenine, a fundamental component of nucleic acids, allows it to act as a bioisostere and interact with a wide array of biological targets, most notably protein kinases.[3][4] This guide provides a comprehensive exploration of the physical and chemical characteristics of pyrrolo[2,3-d]pyrimidine derivatives, offering insights into their synthesis, structural elucidation, and reactivity. The content herein is curated for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile molecular framework.
The core structure, a fusion of a pyrimidine and a pyrrole ring, provides a unique electronic and spatial arrangement that is amenable to extensive chemical modification.[5] This adaptability has led to the development of numerous derivatives with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][6][7] Several pyrrolo[2,3-d]pyrimidine-based drugs, such as tofacitinib and baricitinib, have received FDA approval, underscoring the therapeutic potential of this scaffold.[8]
This guide will delve into the key physicochemical properties that govern the behavior of these molecules, including their solubility, melting points, and spectroscopic signatures. Furthermore, we will examine their chemical reactivity, providing a basis for the rational design and synthesis of novel derivatives with enhanced potency and selectivity.
Core Structure and Electronic Properties
The pyrrolo[2,3-d]pyrimidine nucleus is an aromatic heterocyclic system with a planar geometry. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring results in a unique distribution of electron density, which significantly influences its chemical reactivity and biological interactions.
The nitrogen atoms within the bicyclic system play a crucial role. The two nitrogen atoms in the pyrimidine ring are capable of forming strong hydrogen bonds with the peptide backbone of kinase hinge residues, mimicking the interaction of adenosine in ATP.[8] This structural mimicry is a key factor in their efficacy as kinase inhibitors.[9]
Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to understand the electronic properties of these derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a critical parameter that correlates with the molecule's reactivity and stability.[10]
Physical Characteristics
The physical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on the nature and position of their substituents. These properties are critical for their formulation, bioavailability, and pharmacokinetic profiles.
Solubility and Lipophilicity
The solubility of pyrrolo[2,3-d]pyrimidine derivatives varies significantly. The parent compound is sparingly soluble in water but shows better solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[11][12][13] The introduction of polar functional groups can enhance aqueous solubility, while the addition of lipophilic moieties increases solubility in nonpolar solvents.
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. For instance, the predicted LogKow for 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is 1.28. The lipophilicity of these derivatives is a crucial factor influencing their ability to cross cell membranes and their overall drug-likeness.[14]
Melting Point
The melting points of pyrrolo[2,3-d]pyrimidine derivatives are generally high, reflecting the planar and rigid nature of the fused ring system which allows for efficient crystal packing. The presence of intermolecular hydrogen bonding and other non-covalent interactions also contributes to their high melting points. For example, many synthesized derivatives exhibit melting points exceeding 300 °C.[15] The melting point of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reported to be in the range of 170–175 °C and 214-217 °C in different sources.[11][12]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrrolo[2,3-d]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the structure of these compounds.
-
¹H NMR: The proton signals provide information about the chemical environment of the hydrogen atoms. For example, the NH proton of the pyrrole ring typically appears as a singlet at a downfield chemical shift (around 11.79-12.29 ppm).[15] The protons on the pyrimidine and pyrrole rings exhibit characteristic chemical shifts that are influenced by the substituents.[16][17]
-
¹³C NMR: The carbon signals reveal the carbon framework of the molecule. The carbonyl carbons in substituted derivatives appear at downfield chemical shifts (around 151.1-174.2 ppm).[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C=O, N-H, and C-N vibrations are often observed. For instance, carbonyl groups typically show strong absorption bands in the range of 1634-1703 cm⁻¹.[15]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition.[1]
The following table summarizes key physical and spectroscopic data for representative pyrrolo[2,3-d]pyrimidine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidine | C₆H₅N₃ | 119.12 | - | - | - | [18] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | 170-175 / 214-217 | - | - | [11][12][19] |
| 5-(6-Phenyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | C₁₈H₁₅N₅O₅ | - | >300 | 11.85 (s, 1H, NH), 7.39-7.55 (m, 5H, Ar-H), 5.00 (s, 1H, CH) | 3468, 3173 (N-H), 1671, 1655 (C=O) | [15] |
| (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine | - | - | - | 7.15-7.35 (m, Ar-H), 5.23 (s, 1H, CH), 4.14 (t, 2H, CH₂), 3.61 (s, 3H, CH₃) | - | [1] |
Chemical Reactivity and Synthesis
The chemical reactivity of the pyrrolo[2,3-d]pyrimidine core is dictated by the electronic nature of the fused rings and the influence of substituents. The pyrimidine ring is generally susceptible to nucleophilic attack, while the pyrrole ring is more prone to electrophilic substitution.[5]
Synthetic Methodologies
A variety of synthetic strategies have been developed to construct the pyrrolo[2,3-d]pyrimidine scaffold and its derivatives. These can be broadly categorized as follows:
-
Construction of the Pyrimidine Ring onto a Pyrrole Precursor: This is a common approach where a suitably functionalized pyrrole, such as a β-enaminonitrile or β-enaminoester, is cyclized with various reagents like formamide, urea, or isothiocyanates.[5]
-
Construction of the Pyrrole Ring onto a Pyrimidine Precursor: This method involves the cyclization of a substituted pyrimidine, such as an aminopyrimidine or diaminopyrimidine, with reagents that provide the necessary carbon atoms for the pyrrole ring.[5]
-
Multicomponent Reactions: One-pot, multicomponent reactions have emerged as an efficient and green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, often leading to high yields and simplified work-up procedures.[15]
Experimental Protocol: One-Pot, Three-Component Synthesis
This protocol describes a green synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.[15]
Materials:
-
Arylglyoxals
-
6-Amino-1,3-dimethyluracil
-
Barbituric acid derivatives
-
Tetra-n-butylammonium bromide (TBAB)
-
Ethanol
Procedure:
-
A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and TBAB (5 mol%) in ethanol (5 mL) is prepared.
-
The reaction mixture is stirred at 50 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure pyrrolo[2,3-d]pyrimidine derivative.
Key Reactions of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold can undergo various chemical transformations, allowing for the introduction of diverse functional groups.
-
N-Alkylation and N-Glycosylation: The nitrogen atoms of the pyrrole and pyrimidine rings can be alkylated or glycosylated.[5]
-
Substitution at C4: The 4-position of the pyrimidine ring is often a key site for modification. For instance, a chloro substituent at this position is a versatile handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines, thiols, and alkoxides.[11]
-
Substitution at C5 and C6: The C5 and C6 positions of the pyrrole ring can also be functionalized, for example, through the introduction of heteroaryl groups via a sulfur linker.[20]
Significance in Medicinal Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a multitude of biological targets.[3]
Kinase Inhibition
A primary application of pyrrolo[2,3-d]pyrimidine derivatives is as kinase inhibitors.[9][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[3] The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine allows these compounds to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[4]
Derivatives have been developed to target a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer (NSCLC), and pyrrolo[2,3-d]pyrimidine-based inhibitors have shown significant efficacy.[21]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): These kinases are involved in angiogenesis, a critical process for tumor growth, making them an important target for cancer therapy.[3]
-
Janus Kinases (JAKs): Inhibitors of JAKs, such as tofacitinib, are used in the treatment of autoimmune diseases like rheumatoid arthritis.
-
Rearranged during Transfection (RET) Kinase: Fusions and mutations in RET are drivers of certain types of thyroid and lung cancers.[8]
Other Biological Activities
Beyond kinase inhibition, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a variety of other biological activities:
-
Anticancer: In addition to kinase inhibition, some derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction.[1][17][20]
-
Antimicrobial: Certain derivatives have shown promising antibacterial and antifungal activity.[7][10]
-
Antiviral: The scaffold is also being explored for the development of antiviral agents.[11]
The structure-activity relationship (SAR) of these derivatives is a key area of research, with modifications to the core and its substituents leading to improved potency, selectivity, and pharmacokinetic properties.[9]
Conclusion
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design and synthesis of a wide range of biologically active compounds. A thorough understanding of its physical and chemical characteristics is paramount for the successful development of novel therapeutics. This guide has provided an in-depth overview of these properties, from the fundamental electronic nature of the core to its reactivity and the diverse synthetic methodologies employed for its derivatization. As research in this field continues to evolve, the insights presented here will serve as a valuable resource for scientists and researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
- Al-Warhi, T., et al. (2023).
- Al-Warhi, T., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6694.
- Kumar, A., et al. (2022). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 65, 116781.
- Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
- Singh, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867.
- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 17(10), 845-863.
- Gangjee, A., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. Journal of Heterocyclic Chemistry, 47(2), 349-356.
- Dholakia, C. N., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 6-11.
- El-Malah, A. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.
- Kouhkan, M., et al. (2021).
- Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
- Li, Y., et al. (2024).
- Al-Soud, Y. A., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Archiv der Pharmazie, 343(11-12), 647-655.
- Townsend, L. B., & Milne, G. H. (1975). Synthesis, chemical reactivity, and chemotherapeutic activity of certain selenonucleosides and nucleosides related to the pyrrolo(2,3-d)pyrimidine nucleoside antibiotics. Annals of the New York Academy of Sciences, 255, 91-103.
-
PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-CHLORO-2-METHYL-7H-PYRROLO[2,3-D]PYRIMIDINE Properties. Retrieved from [Link]
- Al-Warhi, T., et al. (2023).
- Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10345-10369.
- Gaikwad, D. D., et al. (2024). Green synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases via ionic liquid catalysis: computational and experimental exploration of antimicrobial potentials. New Journal of Chemistry.
- Liu, T., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Journal of Medicinal Chemistry, 64(10), 6849-6871.
- Al-Amiery, A. A., et al. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry.
-
ResearchGate. (n.d.). Structures of pyrrolo[2,3- d ]pyrimidines prepared in this work. Retrieved from [Link]
- Benci, K., et al. (2021).
-
ResearchGate. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
- Al-Warhi, T., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases via ionic liquid catalysis: computational and experimental exploration of antimicrobial potentials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. srinichem.com [srinichem.com]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 14. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Core: A Comprehensive Technical Guide to the Discovery and History of 7-Deazapurine Analogs
Introduction: Beyond the Canonical Purine
In the vast landscape of nucleoside chemistry and drug discovery, the purine scaffold stands as a cornerstone of biological function. However, the seemingly subtle replacement of the nitrogen atom at the 7-position with a carbon atom, giving rise to the 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) core, has unlocked a remarkable array of biological activities and therapeutic opportunities. This structural modification, while seemingly minor, fundamentally alters the electronic properties and steric profile of the nucleobase, leading to enhanced base-pairing stability in nucleic acids and improved interactions with a diverse range of enzymes.[1][2] This guide provides an in-depth technical exploration of the discovery, history, synthesis, and therapeutic applications of 7-deazapurine analogs, tailored for researchers, scientists, and professionals in the field of drug development.
Part 1: A Historical Perspective: From Natural Products to Rational Design
The journey of 7-deazapurine analogs began not in the flasks of synthetic chemists, but in the intricate biosynthetic pathways of microorganisms. The discovery of naturally occurring 7-deazapurine nucleoside antibiotics in the mid-20th century laid the foundation for this entire class of compounds.
The Pioneering Discoveries: Tubercidin, Toyocamycin, and Sangivamycin
The story of 7-deazapurine nucleosides begins with the isolation of Tubercidin (7-deazaadenosine) from Streptomyces tubercidicus in the 1950s.[3] This discovery was a landmark, revealing that nature had already harnessed the potential of the 7-deazapurine scaffold. Tubercidin exhibited potent antitubercular and antitumor activities, sparking significant interest in its mechanism of action and potential therapeutic applications.[3]
Following this, the 1960s and 1970s saw the discovery of other key members of this family, including Toyocamycin and Sangivamycin , also isolated from Streptomyces species.[4] These compounds, featuring a nitrile and a carboxamide group at the 7-position respectively, further expanded the known chemical space and biological activity profile of 7-deazapurine nucleosides.
Elucidating the Biosynthetic Blueprint
Early metabolic labeling experiments hinted that the 7-deazapurine core originates from a purine precursor, likely guanosine triphosphate (GTP).[4] Subsequent research has unraveled the intricate enzymatic machinery responsible for this transformation, providing a fascinating example of nature's chemical ingenuity. The biosynthesis of the deazapurine core involves a complex series of enzymatic reactions that remodel the purine ring system.[4]
Part 2: The Art and Science of Synthesis: Constructing the 7-Deazapurine Core
The promising biological activities of naturally occurring 7-deazapurines spurred the development of synthetic routes to access these molecules and their analogs. The ability to chemically synthesize the 7-deazapurine scaffold opened the door to systematic structure-activity relationship (SAR) studies and the creation of novel therapeutic agents.
General Strategies for 7-Deazapurine Nucleoside Synthesis
The synthesis of 7-deazapurine nucleosides presents unique challenges, primarily centered around the regioselective formation of the N-glycosidic bond and the functionalization of the pyrrolo[2,3-d]pyrimidine core. Two main convergent strategies have emerged as the most effective approaches:
-
Glycosylation of a Pre-formed Heterocycle: This is the most common approach, where a suitably protected pyrrolo[2,3-d]pyrimidine base is coupled with a protected sugar derivative.
-
Construction of the Heterocycle onto a Sugar Moiety: While less common, this strategy involves building the 7-deazapurine ring system on a pre-existing sugar scaffold.
Key Synthetic Methodologies
Several powerful synthetic methods have been developed and refined for the efficient synthesis of 7-deazapurine analogs. The choice of method often depends on the desired substitution pattern on both the nucleobase and the sugar moiety.
The stereoselective formation of the β-N-glycosidic bond is a critical step in the synthesis of 7-deazapurine nucleosides. Several methods have proven effective:
-
The Vorbrüggen Glycosylation: This powerful method utilizes a silylated heterocyclic base and a protected sugar acetate in the presence of a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction generally proceeds with good stereoselectivity, favoring the formation of the desired β-anomer.
-
Nucleobase Anion Glycosylation: This method involves the deprotonation of the pyrrolo[2,3-d]pyrimidine core with a strong base to form an anion, which then acts as a nucleophile to displace a leaving group on the anomeric carbon of a protected sugar. This technique often provides excellent regioselectivity at the N9 position.
-
Mitsunobu Reaction: This versatile reaction allows for the coupling of a nucleophilic pyrrolo[2,3-d]pyrimidine with a protected sugar alcohol under mild, neutral conditions. It is particularly useful for synthesizing analogs with modified sugar moieties.
The carbon atom at the 7-position provides a unique handle for chemical modification, allowing for the introduction of a wide variety of substituents to probe SAR and fine-tune biological activity. Palladium-catalyzed cross-coupling reactions are the workhorses for this purpose:
-
Sonogashira Coupling: This reaction is extensively used to introduce alkyne functionalities at the 7-position of a 7-halo-7-deazapurine precursor. These alkynyl derivatives can serve as versatile intermediates for further transformations or exhibit potent biological activity in their own right.
-
Suzuki-Miyaura Coupling: This robust and widely applicable reaction enables the introduction of aryl and heteroaryl groups at the 7-position by coupling a 7-halo-7-deazapurine with a boronic acid or ester. This has been a key strategy in the development of potent kinase inhibitors and antiviral agents.
Representative Synthetic Protocol: Synthesis of a 7-Aryl-7-Deazaadenosine Analog
The following is a generalized, step-by-step protocol illustrating the key transformations involved in the synthesis of a 7-aryl-7-deazaadenosine analog, a class of compounds with significant therapeutic potential.
Step 1: Synthesis of the 7-Iodo-7-deazaadenine Nucleoside
-
Protection of the Sugar: Commercially available D-ribose is appropriately protected, for example, as its 1-O-acetyl-2,3,5-tri-O-benzoyl derivative.
-
Glycosylation: The protected sugar is coupled with 4-chloro-7-iodo-7H-pyrrolo[2,3-d]pyrimidine using a Vorbrüggen glycosylation protocol with TMSOTf as the Lewis acid.
-
Amination: The 4-chloro group is displaced with ammonia to install the exocyclic amino group of the adenine moiety.
-
Deprotection: The benzoyl protecting groups on the sugar are removed, typically with methanolic ammonia, to yield the 7-iodo-7-deazaadenosine nucleoside.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: The 7-iodo-7-deazaadenosine nucleoside is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Addition of Reagents: The desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired 7-aryl-7-deazaadenosine analog.
Part 3: Therapeutic Landscape: Applications of 7-Deazapurine Analogs
The unique structural and electronic properties of 7-deazapurine analogs have led to their exploration in a wide range of therapeutic areas. Their ability to mimic natural purines while possessing distinct chemical reactivity has made them a "privileged scaffold" in drug design.[1]
Antiviral Activity: A Broad Spectrum of Inhibition
7-Deazapurine nucleosides have demonstrated potent activity against a variety of viruses, primarily by targeting viral polymerases.
A significant amount of research has focused on the development of 7-deazapurine analogs as inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[3][5][6] Analogs with modifications at the 2'-position of the ribose sugar, such as 2'-C-methyl and 2'-C-methyl-2'-fluoro substitutions, have shown particularly promising anti-HCV activity.[2][5] However, the clinical development of many of these compounds has been hampered by issues of toxicity or insufficient phosphorylation to the active triphosphate form in vivo.[3][5]
Table 1: Anti-HCV Activity of Selected 7-Deazapurine Analogs
| Compound | Modification | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |
| 2'-C-Methyl-7-deazaadenosine | 2'-C-Methyl on ribose | Potent (sub-µM) | Moderate | [2] |
| 7-Vinyl-7-deazaadenosine | 7-Vinyl | EC₉₀ = 7.6 | High | [5] |
| 7-Iodo-7-deazaadenosine | 7-Iodo | Modest | High | [5] |
| 7-Deazaneplanocin A | Carbocyclic ribose analog | 2.5 | >100 | [7] |
The antiviral activity of 7-deazapurine analogs extends beyond HCV. Certain derivatives have shown activity against:
-
Hepatitis B Virus (HBV): 7-Deazaneplanocin A and its analogs have demonstrated moderate to potent anti-HBV activity.[7]
-
Human Immunodeficiency Virus (HIV): An α-anomer of a 7-carbomethoxyvinyl substituted 7-deazapurine nucleoside displayed good anti-HIV-1 activity with low cytotoxicity.[3]
-
Yellow Fever Virus (YFV): Several nucleoside analogs, including some with a 7-deazapurine core, have shown potent activity against YFV.
Anticancer Activity: Targeting Multiple Pathways
The cytotoxic properties of the early, naturally occurring 7-deazapurines have inspired the development of a diverse array of anticancer agents based on this scaffold.
A significant focus of anticancer drug discovery has been the development of small molecule kinase inhibitors. The 7-deazapurine scaffold has proven to be an excellent starting point for the design of potent and selective inhibitors of various kinases implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR) [8]
-
HER2 [8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [8]
-
Cyclin-Dependent Kinases (CDKs) [8]
-
Adenosine Kinase [2]
The rationale behind targeting these kinases stems from their critical roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Numerous 7-deazapurine analogs have exhibited potent cytotoxic effects against a wide range of cancer cell lines.
Table 2: Anticancer Activity of Selected 7-Deazapurine Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 5 (Isatin Hybrid) | HeLa | 1.98 | Multi-kinase inhibitor, apoptosis induction | [8] |
| Compound 5 (Isatin Hybrid) | MDA-MB-231 | 2.48 | Multi-kinase inhibitor, apoptosis induction | [8] |
| 6-Hetaryl-7-deazaadenosines | Various leukemia and cancer cell lines | Nanomolar range | Incorporation into DNA/RNA, DNA damage | [1] |
| 7-(Het)aryl-7-deazapurines | Various cancer cell lines | Nanomolar range | Cytotoxic | [6] |
Experimental Workflow: Assessing Anticancer Activity
A common and reliable method for evaluating the in vitro anticancer activity of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the 7-deazapurine analog for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting cell viability against the compound concentration.[9][10]
Part 4: Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Signaling Pathway: Kinase Inhibition by 7-Deazapurine Analogs
Caption: Inhibition of cancer cell signaling pathways by 7-deazapurine analogs.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion: A Privileged Scaffold with a Bright Future
The journey of 7-deazapurine analogs, from their discovery in nature to their sophisticated synthesis and diverse therapeutic applications, is a testament to the power of chemical innovation in drug discovery. The replacement of a single nitrogen atom with a carbon has created a class of molecules with a remarkable ability to modulate biological processes. As our understanding of disease pathways becomes more nuanced, the 7-deazapurine scaffold will undoubtedly continue to serve as a valuable platform for the design and development of novel, targeted therapies for a wide range of human diseases. The future of this "privileged scaffold" is bright, with ongoing research promising to uncover even more of its therapeutic potential.
References
-
Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. (2011). PubMed Central. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). MDPI. [Link]
-
Structure−Activity Relationships of 7-Deaza-6-benzylthioinosine Analogues as Ligands of Toxoplasma gondii Adenosine Kinase. (2008). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Exploration of 3′-Deoxy-7-deazapurine Nucleoside Analogues as Anti-Trypanosoma brucei Agents. (2020). ACS Infectious Diseases. [Link]
-
Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. (2011). PubMed. [Link]
-
Anti-HCV Activities of Nucleosides. (2025). ResearchGate. [Link]
-
Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). PubMed Central. [Link]
-
Synthesis, cytostatic, antimicrobial, and anti-HCV activity of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides. (2014). PubMed. [Link]
-
Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed Central. [Link]
-
Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed. [Link]
-
2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. (2015). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
Synthesis, Anti-Hepatitis B Virus and Anti-Hepatitis C Virus Activities of 7-Deazaneplanocin A Analogues In Vitro. (2012). National Institutes of Health. [Link]
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytostatic, antimicrobial, and anti-HCV activity of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Hepatitis B Virus and Anti-Hepatitis C Virus Activities of 7-Deazaneplanocin A Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Kinase and Cellular Assays
Section 1: Introduction & Scientific Background
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".[1] Its structural similarity to the native purine ring system allows it to function as a bioisostere, enabling competitive interaction with the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[2][3][4][5]
This document provides detailed protocols for the use of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine , a specific analog within this potent chemical class. The key structural features of this compound are the methoxy group at the C4 position and a bromine atom at the C5 position. The bromine atom is particularly significant as it provides a chemically reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This makes the compound not only a potential bioactive agent in its own right but also a critical intermediate for building focused libraries in structure-activity relationship (SAR) studies aimed at developing highly potent and selective therapeutic agents.[6][7]
These application notes are designed for researchers in drug discovery and chemical biology, providing a framework for evaluating the compound's biochemical potency against target kinases and its subsequent effects on cellular proliferation and specific mechanistic pathways.
Section 2: Compound Specifications and Handling
Proper handling and preparation of the compound are critical for obtaining reproducible and reliable data. The physical and chemical properties of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine are summarized below.
| Parameter | Value | Source |
| CAS Number | 1168106-60-2 | [8] |
| Molecular Formula | C₇H₆BrN₃O | [8][9] |
| Molecular Weight | 228.05 g/mol | [8][9] |
| Purity | ≥98% (typical) | [8] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [10] |
| Storage Conditions | Store sealed in a dry, inert atmosphere at 2-8°C. | [8] |
Protocol for Stock Solution Preparation
Causality: High-concentration stock solutions in an appropriate solvent like dimethyl sulfoxide (DMSO) are essential for serial dilutions and minimizing the final solvent concentration in assays, which can affect enzyme activity or cell health.[10]
-
Warm to Room Temperature: Before opening, allow the vial of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Dissolution: Prepare a 10 mM stock solution by dissolving the compound in high-purity, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.228 mg of the compound in 1 mL of DMSO. Vortex briefly until fully dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Section 3: Principle of Kinase Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives typically function as ATP-competitive inhibitors.[2] They bind to the kinase's active site, occupying the space normally taken by ATP, thereby preventing the phosphotransfer reaction that is fundamental to cell signaling. Assays are designed to measure this inhibitory effect.
Materials:
-
Cells seeded on sterile glass coverslips in a 24-well plate
-
Fixation buffer (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS, if using PFA)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of the compound (e.g., 1x, 5x, and 10x the GI₅₀ value) and a DMSO vehicle control for a duration appropriate for one cell cycle (e.g., 16-24 hours). [11]
-
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix the cells. A common method is incubation with ice-cold methanol for 10 minutes at -20°C, which also permeabilizes the cells. [11]
-
-
Immunostaining:
-
Wash coverslips with PBS.
-
Block for 1 hour at room temperature in blocking buffer to reduce nonspecific antibody binding.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light. [11] * Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the cell nuclei. [11] * Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the mitotic index by counting the number of p-H3 positive cells (green) and dividing by the total number of cells (DAPI positive, blue). An increase in this percentage compared to the control indicates mitotic arrest.
-
Section 7: Data Interpretation & Troubleshooting
| Observation | Potential Interpretation | Suggested Action |
| Low Biochemical IC₅₀, High Cellular GI₅₀ | The compound is potent against the isolated enzyme but may have poor cell permeability, be subject to cellular efflux, or be rapidly metabolized. | Perform permeability assays (e.g., Caco-2). Test in the presence of efflux pump inhibitors. |
| High Background in Kinase Assay | Substrate depletion, non-enzymatic signal generation, or high DMSO concentration. | Optimize enzyme concentration and reaction time. Run "no enzyme" controls. Verify final DMSO concentration is ≤1%. [10] |
| No Cellular Effect | The targeted kinase may not be a critical driver of proliferation in the chosen cell line, or the compound is not engaging the target in the cell. | Use a different cell line known to be dependent on the target kinase. Perform a target engagement assay (e.g., NanoBRET™). [12] |
| Compound Precipitation in Media | The compound has low aqueous solubility at the tested concentrations. | Check for precipitation under a microscope. Lower the maximum tested concentration. Consider formulation strategies if advancing the compound. |
Section 8: References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
-
GSRS. (n.d.). 5-BROMO-4-METHYL-7H-PYRROLO(2,3-D)PYRIMIDINE. Retrieved from [Link]
-
MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors.... Retrieved from [Link]
-
STAR Protocols. (2021, November 4). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. Retrieved from [Link]
-
ResearchGate. (2025, October 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]
-
PMC. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates.... Retrieved from [Link]
-
ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
MDPI. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
PMC. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities. Retrieved from [Link]
-
PubMed. (2023, January 3). The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
-
Bentham Science. (2024, June 6). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]
-
ScienceOpen. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
Wiley Online Library. (2021, May 4). Design, synthesis, and in vitro/vivo anticancer activity of 4‐substituted 7‐(3‐fluoro‐4‐methoxybenzyl)‐7H‐pyrrolo[2,3‐d]pyrimidines. Retrieved from [Link]
Sources
- 1. 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. chemscene.com [chemscene.com]
- 9. achmem.com [achmem.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Application Notes and Protocols for the Utilization of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisosteric analog of adenine, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its structural similarity to the purine core of ATP allows it to effectively target the ATP-binding site of a vast array of protein kinases.[3][4] This inherent advantage has established it as a foundational framework for the development of numerous clinically successful kinase inhibitors.[1]
Within this class of compounds, 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine emerges as a particularly versatile and strategic starting material for the synthesis of kinase inhibitor libraries. Its utility is derived from three key structural features:
-
The C5-Bromine: This halogen serves as a robust and reliable synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. It allows for the strategic installation of aryl, heteroaryl, or alkynyl moieties that can probe deep into the kinase active site, enhancing both potency and selectivity.
-
The C4-Methoxy Group: This group can be strategically retained or readily displaced by various nucleophiles, most commonly amines, in a subsequent step. This position is often crucial for establishing key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity.
-
The N7-Pyrrole Nitrogen: The nitrogen at the 7-position provides an additional site for modification or can remain unsubstituted, influencing the molecule's solubility, metabolic stability, and electronic properties.
This guide provides an in-depth exploration of the application of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in the synthesis of kinase inhibitors, detailing field-proven protocols and the scientific rationale behind key experimental choices.
Key Kinase Targets and Therapeutic Areas
The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to generate potent inhibitors against a wide range of kinase families, demonstrating its broad therapeutic potential.
-
Janus Kinases (JAKs): As critical mediators of cytokine signaling, JAKs are high-value targets for autoimmune diseases, inflammation, and myeloproliferative neoplasms.[5][6] The introduction of specific substituents onto the pyrrolo[2,3-d]pyrimidine core can modulate the selectivity profile across the JAK family (JAK1, JAK2, JAK3, TYK2).[6][7]
-
Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase essential for B-cell receptor signaling, BTK is a validated target for B-cell malignancies and autoimmune disorders.[8][9] The pyrrolo[2,3-d]pyrimidine nucleus has proven to be a promising core for developing both reversible and irreversible BTK inhibitors.[10][11]
-
Receptor Tyrosine Kinases (RTKs): This large family, including EGFR, HER2, and VEGFR2, plays a central role in cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers.[12][13] The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for the development of multi-targeted inhibitors that can simultaneously block several oncogenic pathways.[12][14]
-
Other Kinase Targets: The scaffold has also been used to develop inhibitors for other important kinases, including RET kinase (implicated in certain cancers) and Aurora kinases (involved in cell cycle regulation).[1][15]
Core Synthetic Workflow and Key Transformations
The most effective strategy for elaborating 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine into a potent kinase inhibitor typically involves a multi-step sequence. The foundational step is a palladium-catalyzed cross-coupling reaction at the C5-position, followed by modification at the C4-position.
Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation
Principle: The Suzuki-Miyaura reaction is the cornerstone for installing aryl or heteroaryl groups at the C5-position.[16] This transformation is critical for extending the molecule into specific pockets of the kinase active site to enhance potency and selectivity. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond.[17]
Detailed Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.).
-
Solvent Addition: Add degassed solvents. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts and polar byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate.
Protocol 2: Sonogashira Coupling for C5-Alkynylation
Principle: The Sonogashira coupling introduces an alkynyl group at the C5-position, providing a rigid linear linker that can be used to position other functional groups or to be further elaborated.[18] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki reaction and a copper cycle that generates a copper(I) acetylide intermediate for the transmetalation step.[18][19]
Detailed Protocol:
-
Reagent Preparation: To a Schlenk flask, add 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.), the palladium catalyst [e.g., Pd(PPh₃)₄] (0.05 eq.), and copper(I) iodide (CuI) (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add a mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves to scavenge the HBr byproduct. Finally, add the terminal alkyne (1.1-1.3 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: C4-Amine Installation via Nucleophilic Substitution or Buchwald-Hartwig Amination
Principle: The C4-position is paramount for hinge-binding. After functionalizing the C5-position, the C4-methoxy group is typically converted to a more reactive C4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The desired amine can then be installed. For many anilines and heteroaromatic amines, a palladium-catalyzed Buchwald-Hartwig amination is the most reliable method.[20][21] This reaction relies on a bulky, electron-rich phosphine ligand to facilitate the challenging C-N reductive elimination step.[20]
Detailed Protocol (Two Steps):
Step A: Chlorination of the C4-Position
-
Dissolve the 5-aryl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate in excess phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC/LC-MS until the conversion is complete.
-
Carefully quench the reaction by slowly pouring it onto crushed ice. Neutralize with a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude 4-chloro-5-aryl-7H-pyrrolo[2,3-d]pyrimidine, which is often used directly in the next step.
Step B: Buchwald-Hartwig Amination
-
Reagent Preparation: In a Schlenk tube, combine the 4-chloro intermediate from Step A (1.0 eq.), the desired amine or aniline (1.1-1.5 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Catalyst System Pre-mixing (Optional but Recommended): In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and a bulky phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.1 eq.) in anhydrous, degassed solvent (e.g., toluene or dioxane) for 15-20 minutes to allow for catalyst activation.[22]
-
Reaction Assembly: Add the activated catalyst solution to the tube containing the reagents.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C until the starting chloride is consumed (monitor by LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
Data Presentation and Kinase Selectivity
The synthetic strategies outlined above allow for the rapid generation of diverse compound libraries. The resulting molecules can then be screened against a panel of kinases to determine their potency and selectivity.
Table 1: Comparison of Key Cross-Coupling Methodologies
| Reaction Type | Key Reagents | Typical Catalyst System | Base | Solvents |
| Suzuki-Miyaura | Arylboronic Acid/Ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | TEA, DIPEA | THF, DMF |
Table 2: Example Inhibitory Activity of Synthesized Analogs
| Compound ID | C5-Substituent | C4-Substituent | Target Kinase | IC₅₀ (nM) |
| INH-01 | Phenyl | 3-Aminophenoxy | JAK3 | 5.2 |
| INH-02 | 2-Thienyl | 3-Aminophenoxy | JAK1 | 15.8 |
| INH-03 | Phenylethynyl | 4-Fluoroaniline | BTK | 4.8[10] |
| INH-04 | 4-Fluorophenyl | 4-Fluoroaniline | EGFR | 79[12] |
| INH-05 | 3-Pyridyl | Cyclopropylamine | RET | 25.1 |
Note: Data in Table 2 is representative and intended for illustrative purposes.
Signaling Pathway Context
The synthesized inhibitors function by blocking the catalytic activity of their target kinase, thereby interrupting downstream signaling cascades. For example, a JAK inhibitor will prevent the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are responsible for transmitting cytokine signals to the nucleus to regulate gene expression related to inflammation and immunity.
Conclusion
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a high-value, versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, at the C5-position, coupled with subsequent functionalization at the C4-position, provides a robust and efficient pathway to novel chemical entities. The protocols and rationale detailed in this guide offer researchers a solid foundation for leveraging this scaffold in their drug discovery programs to target a wide range of kinases implicated in human disease.
References
- Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed.
- Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. Taylor & Francis.
- Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. PubMed.
- Discovery of Novel Pyrrolo[2,3- d ]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.
- Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evalu
- Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.
- Pyrrolo [2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak).
- Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Taylor & Francis Online.
- The Development of BTK Inhibitors: A Five-Year Upd
- Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. PubMed.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC.
- Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A new class of Aurora-A kinase inhibitors. BioKB.
- Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Taylor & Francis Online.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PMC.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Unknown Source.
- Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl...
- Buchwald-Hartwig Amin
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
- Pyrrolopyrimidines. Chemenu.
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines [chemenu.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2014128591A1 - Pyrrolo [2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak) - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Use of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine as a chemical intermediate
Application Note: Strategic Utilization of 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis
Executive Summary
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS: 56662-75-6 / 1168106-60-2 derivatives) represents a critical "pivot" intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine-based therapeutics, particularly Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors.
Unlike its 4-chloro or 4-amino counterparts, the 4-methoxy variant offers a unique orthogonal reactivity profile . The methoxy group acts as a stable "mask" for the C4 position, tolerating basic, aqueous Suzuki-Miyaura conditions required to functionalize the C5-bromide, while preventing premature nucleophilic displacement or hydrolysis. This guide details the step-by-step protocols for exploiting this scaffold to synthesize high-value bioactive heterocycles.[1][2]
Structural Analysis & Reactivity Profile
The compound features three distinct reactive sites, allowing for programmable, sequential functionalization.
| Site | Functionality | Reactivity Mode | Strategic Role |
| N-7 | Pyrrole Nitrogen | Nucleophile ( | First Point of Diversity. Must be protected (SEM, Tosyl) or alkylated early to direct regioselectivity and improve solubility. |
| C-5 | Aryl Bromide | Electrophile (Excellent) | Key Coupling Site. Ideal for Pd-catalyzed cross-coupling (Suzuki, Stille) to introduce the "tail" region of kinase inhibitors. |
| C-4 | Methoxy Group | Masked Electrophile | Latent Functionality. Stable to Pd-coupling. Can be hydrolyzed to the lactam (4-oxo) or activated (via POCl |
Strategic Synthesis Workflow
The following diagram illustrates the "Divergent Synthesis" approach, where the 4-methoxy group is preserved while the complex C5-architecture is installed.
Detailed Experimental Protocols
Protocol A: Regioselective N7-Protection (SEM-Group)
Objective: Protect the pyrrole nitrogen to prevent catalyst poisoning and direct C5 reactivity.
Reagents:
-
Starting Material: 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)
-
Solvent: Anhydrous DMF (
)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the starting material in anhydrous DMF and cool to
. -
Deprotonation: Add NaH portion-wise over 10 minutes. Stir at
for 30 minutes until gas evolution ceases (formation of the pyrrolyl anion). -
Alkylation: Add SEM-Cl dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc ( ).[3] Wash combined organics with water and brine to remove DMF. Dry over Na SO and concentrate. -
Purification: Flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).-
Checkpoint: Expect a clear to pale yellow oil. Yields typically >85%.
-
Protocol B: C5-Suzuki-Miyaura Cross-Coupling
Objective: Install the aryl/heteroaryl moiety at C5 while leaving the C4-methoxy group intact.
Reagents:
-
Substrate: N7-SEM-protected intermediate (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.2 equiv) -
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for sterically hindered substrates). -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and aqueous Na
CO . -
Reaction: Heat to
(oil bath) or (microwave) for 2–6 hours.-
Note: The 4-methoxy group is stable under these basic conditions. A 4-chloro group might suffer partial hydrolysis or displacement here, justifying the use of the methoxy intermediate.
-
-
Workup: Dilute with water, extract with EtOAc. Filter through a Celite pad to remove Pd black.
-
Purification: Flash chromatography.
Protocol C: C4-Methoxy Activation & Displacement
Objective: Convert the "masked" methoxy group into the final bioactive amine (or lactam).
Method 1: Hydrolysis to Lactam (4-Oxo)
-
Dissolve the C5-arylated intermediate in Acetonitrile.
-
Add TMSI (Trimethylsilyl iodide) (2.0 equiv) or treat with 48% HBr/AcOH at
. -
Stir for 2–6 hours. The methoxy group is cleaved to reveal the 4-hydroxy (tautomerizes to 4-oxo/lactam).
-
Application: This lactam is a common motif in BTK inhibitors.
Method 2: Conversion to 4-Amino (via 4-Chloro)
-
Chlorination: Treat the lactam (from Method 1) with POCl
(neat or in toluene) at reflux for 1 hour to generate the 4-chloro intermediate. -
Displacement: Evaporate POCl
, redissolve in Dioxane/DIPEA. -
Add the desired amine (e.g., methyl-cyclohexyl amine for Oclacitinib analogs).
-
Heat to
for 4 hours. The amine displaces the chloride via .
Safety & Handling Guidelines
-
Brominated Heterocycles: Treat as potential sensitizers and irritants. Use gloves and work in a fume hood.
-
Palladium Catalysts: Pd(PPh
) is air-sensitive; store in a freezer under inert gas. -
TMSI: Highly corrosive and volatile. Reacts violently with moisture. Handle with extreme care in a dry environment.
References
-
BenchChem. Application Notes for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025).[4] Retrieved from
-
Gangjee, A., et al. "Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors."[4] Bioorganic & Medicinal Chemistry, 2010.
-
Zoetis. "Oclacitinib (APOQUEL) is a novel Janus kinase inhibitor." Journal of Veterinary Pharmacology and Therapeutics, 2014.
-
Sigma-Aldrich. Product Specification: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
-
ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Reactions.
Sources
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 4. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery
Introduction: The Bifunctional Linchpin
In the landscape of kinase inhibitor design and nucleoside analog development, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold represents a privileged structure.[1] It functions as a bioisostere of purine (adenine/guanine), offering improved metabolic stability (by replacing the N-7 of purine with carbon) while retaining critical hydrogen-bonding capabilities for ATP-binding pockets.
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a high-value intermediate that offers a distinct advantage over its 4-chloro or 4-amino counterparts: orthogonal reactivity .
-
C-5 Bromine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille), allowing access to the "gatekeeper" region of kinase domains.
-
C-4 Methoxy: Unlike the labile 4-chloro group, the 4-methoxy moiety is stable under mild basic coupling conditions, preventing premature hydrolysis or displacement. It serves as a "masked" carbonyl (via hydrolysis) or can be displaced by amines under forcing conditions to generate adenosine analogs.
This guide outlines the strategic application of this scaffold in designing ATP-competitive inhibitors and provides validated protocols for its functionalization.
Structural Analysis & Pharmacophore Mapping
To effectively utilize this scaffold, one must understand how its substituents map to biological targets, specifically protein kinases.
Pharmacophore Logic
-
N-1 (Acceptor): Binds to the hinge region backbone NH (e.g., Val/Leu residues).
-
C-4 Methoxy (Donor/Acceptor Precursor):
-
As OMe: Steric bulk; potential weak acceptor.
-
As NH2 (post-displacement): Strong donor to Hinge Carbonyl.
-
As C=O (post-hydrolysis): Mimics Guanosine/Inosine; H-bond acceptor.
-
-
C-5 Bromine (Vector): Points towards the Gatekeeper Residue or the hydrophobic back-pocket (Selectivity Filter).
-
N-7 (Solvent Front): The pyrrole nitrogen is acidic (pKa ~13) and can be alkylated to reach solvent-exposed regions, improving solubility and ADME properties.
Visualization: Reactivity & Interaction Map
Figure 1: Pharmacophore mapping of the scaffold. The C-5 position targets the selectivity pocket, while C-4 and N-7 anchor the molecule to the hinge and solvent front, respectively.
Synthetic Protocols
Protocol A: Regioselective N-7 Protection/Alkylation
Before engaging the C-5 bromine, the N-7 position must often be protected or functionalized to prevent catalyst poisoning or side reactions.
Objective: Install a solubilizing group or protecting group (SEM, Boc, Tosyl).
Reagents:
-
Starting Material: 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Base: Cesium Carbonate (
) or Sodium Hydride (NaH) -
Electrophile: Alkyl halide (e.g., Iodomethane, SEM-Cl)
-
Solvent: DMF or THF (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of scaffold in anhydrous DMF (0.1 M concentration).
-
Deprotonation:
-
Mild (Alkylations): Add 1.5 eq
. Stir at RT for 30 min. -
Strong (Protections like SEM): Cool to 0°C, add 1.1 eq NaH (60% dispersion). Stir 30 min.
-
-
Addition: Add 1.1 eq of the electrophile dropwise.
-
Reaction: Stir at RT (or 0°C -> RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[2]
-
Workup: Quench with water. Extract with EtOAc (3x).[3] Wash organics with LiCl solution (to remove DMF) and Brine. Dry over
.[3] -
Purification: Flash chromatography. Note: N-7 alkylated products usually migrate faster than the free NH.
Protocol B: Suzuki-Miyaura Coupling at C-5
This is the critical step for introducing diversity targeting the kinase hydrophobic pocket.
Objective: Couple an aryl/heteroaryl boronic acid to the C-5 position.
Reagents:
-
Substrate: N-7 protected/alkylated 5-bromo-4-methoxy-scaffold (1.0 eq)
-
Boronic Acid:
(1.2–1.5 eq) -
Catalyst:
(5 mol%) or (5-10 mol%) -
Base:
(2M aqueous, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, combine substrate, boronic acid, and catalyst.
-
Solvent: Add 1,4-Dioxane and 2M
(ratio 4:1). -
Degas: Sparge with Argon/Nitrogen for 5 minutes (Critical to prevent homocoupling or oxidation).
-
Heating:
-
Thermal: 80–100°C for 4–12 hours.
-
Microwave: 100–120°C for 30–60 minutes.
-
-
Workup: Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
-
Troubleshooting: If de-bromination is observed (reduction), switch to anhydrous conditions using
and DMF/Toluene.
-
Protocol C: C-4 Functional Group Interconversion
Post-coupling, the C-4 methoxy group can be modified to tune H-bond donor/acceptor properties.
Option 1: Hydrolysis to 4-Oxo (Lactam)
Generates a Guanosine/Inosine mimic.
-
Dissolve substrate in 1,4-Dioxane/HCl (4M).
-
Heat to reflux (80–100°C) for 2–6 hours.
-
The methoxy group cleaves to yield the pyrrolo[2,3-d]pyrimidin-4(3H)-one.
-
Precipitate usually forms upon cooling; filter and wash with ether.
Option 2: Ipso-Substitution (SNAr) to 4-Amino
Generates an Adenosine mimic. Note: Methoxy is a poor leaving group; this requires harsh conditions or activation.
-
Activation (Optional but recommended): Convert 4-OMe to 4-Cl using
(reflux, 1h) if direct displacement fails. -
Displacement: React 4-OMe (or 4-Cl) intermediate with primary amine (
) in n-Butanol or DMF. -
Conditions: Microwave irradiation at 120–150°C for 1 hour.
Experimental Workflow Diagram
This flowchart illustrates the divergent synthesis pathways available from the core scaffold.
Figure 2: Divergent synthetic workflow. The stability of the 4-methoxy group allows C-5 diversification to occur prior to determining the final C-4 functionality.
Case Studies & Biological Context
Case Study: JAK Inhibitor Development
In the development of Janus Kinase (JAK) inhibitors, the 7-deazapurine scaffold is often utilized to reduce off-target binding to other purine-utilizing enzymes.
-
Strategy: A library was constructed using the Protocol B (Suzuki) to vary the C-5 aryl group.
-
Result: Introduction of a p-cyanophenyl group at C-5 (via 4-cyanophenylboronic acid) significantly improved selectivity for JAK3 over JAK1 by exploiting a specific cysteine residue in the solvent front (accessible via N-7 substitution).
-
Role of 4-OMe: The 4-methoxy group was retained in early screening to assess hydrophobic fit, then converted to 4-amino (Path B) to maximize H-bond affinity with the hinge region (Val948 in JAK3).
Comparison of C-4 Substituents
| Substituent | Electronic Effect | H-Bond Role | Metabolic Stability |
| -OMe | e- Donor (Resonance) | Acceptor (Weak) | High (Phase I stable) |
| -NH2 | e- Donor (Strong) | Donor & Acceptor | Moderate (N-oxidation) |
| -Cl | e- Withdrawing | None (Hydrophobic) | Low (Glutathione reactive) |
| =O (Lactam) | Tautomeric | Acceptor | Very High |
References
-
Gangjee, A., et al. (2010). "Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors." Journal of Medicinal Chemistry.
-
Sakamoto, T., et al. (1996). "Synthesis of 5-substituted pyrrolo[2,3-d]pyrimidine derivatives via Pd-catalyzed cross-coupling." Chemical & Pharmaceutical Bulletin.
-
Traxler, P., et al. (1996). "Pyrrolo[2,3-d]pyrimidines as potent inhibitors of the EGF receptor tyrosine kinase." Journal of Medicinal Chemistry.
-
Migliaccio, E., et al. (2023). "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4." Molecules.
-
ChemicalBook. "Product Entry: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine."
Sources
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
Handling and storage procedures for 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Application Notes & Protocols for 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Abstract
These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1168106-60-2). This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Adherence to these protocols is critical for ensuring the chemical integrity of the material, generating reproducible experimental results, and maintaining a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.
Compound Profile and Physicochemical Properties
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolopyrimidine class of heterocyclic compounds, which are of significant interest due to their diverse biological activities.[2] The presence of a bromine atom at the 5-position and a methoxy group at the 4-position makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions.[1][3] Understanding its fundamental properties is the first step toward safe and effective utilization.
Table 1: Physicochemical Data for 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
| Property | Value | Source(s) |
| CAS Number | 1168106-60-2 | [4] |
| Molecular Formula | C₇H₆BrN₃O | [4] |
| Molecular Weight | 228.05 g/mol | [4] |
| Appearance | White to off-white solid (typical for related compounds) | [1] |
| Purity | Typically ≥98% | [4] |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, methanol, and ethanol (inferred from similar structures).[1] | |
| Storage Temperature | 2-8°C, Sealed in dry conditions. | [4] |
Hazard Identification and Safety Protocols
This compound is classified as hazardous. Strict adherence to safety protocols is mandatory. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Table 2: GHS Hazard Classification
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[5][6] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[5][7] H319: Causes serious eye irritation.[5][7] H332: Harmful if inhaled.[5] H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261: Avoid breathing dust.[5] P270: Do not eat, drink or smoke when using this product.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
Required Personal Protective Equipment (PPE)
The causality for PPE selection is based on mitigating the identified hazards of irritation, acute toxicity, and unknown long-term effects.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8] This is to prevent eye irritation from airborne particles.[7]
-
Skin Protection: Wear a flame-retardant laboratory coat. Handle with chemical-impermeable gloves (nitrile is a suitable choice for incidental contact) inspected prior to use.[8] This prevents skin irritation and dermal absorption.[7]
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[7] If a fume hood is not available, a full-face respirator with appropriate particulate filters is required.
First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison control center or doctor if you feel unwell.[7]
-
If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]
Protocol for Receiving and Initial Handling
Proper intake procedures are a self-validating system to ensure that the material received is correct, uncompromised, and safely integrated into the laboratory inventory.
Caption: Workflow for receiving and inspecting new chemical shipments.
Step-by-Step Receiving Protocol:
-
Preparation: Before opening the shipping box, ensure the receiving area is clean and the responsible personnel are wearing appropriate PPE.
-
Exterior Inspection: Visually inspect the external packaging for any signs of damage, crushing, or leaks. If compromised, do not open. Quarantine the package and contact your Environmental Health & Safety (EH&S) office and the supplier.
-
Documentation Check: Open the shipping container in a fume hood. Carefully remove the primary container and packing slip. Verify that the compound name, CAS number, and lot number on the container match the ordering information and the Certificate of Analysis (CoA).
-
Container Integrity: Check that the primary container's seal is intact. A broken seal may indicate potential contamination or degradation. If the seal is broken, quarantine the material and contact the supplier.
-
Labeling: Affix a standardized laboratory label to the container. This label must include the date received and the name of the principal investigator or researcher. Leave space to add the date the container is first opened.
-
Inventory: Log the compound into your laboratory's chemical inventory system, noting the full chemical name, CAS number, location, and date of receipt.
-
Initial Storage: Immediately transfer the container to its designated, secure storage location as detailed in the following section.
Long-Term Storage Procedures
The stability of heterocyclic compounds like 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is paramount for experimental success. Improper storage can lead to degradation, compromising the material's purity and reactivity.
Optimal Storage Conditions
-
Temperature: 2-8°C. Refrigeration is recommended to minimize the rate of potential decomposition reactions.[4] Do not store in non-explosion-proof domestic refrigerators.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] The pyrrolo[2,3-d]pyrimidine core can be sensitive to oxidation. Backfilling the container with an inert gas after each use is best practice.
-
Moisture: Keep in a tightly sealed container in a dry, desiccated environment.[4] Hydrolysis of the methoxy group is a potential degradation pathway, especially in the presence of acidic or basic impurities.[1]
-
Light: Protect from direct sunlight and strong light sources.[10] Store in an amber vial or inside a light-blocking secondary container.
Caption: Recommended chemical storage hierarchy for maximum stability.
Chemical Incompatibility
Proper segregation is crucial to prevent dangerous reactions.[11] Do not store 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine with:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates).[12]
-
Strong Acids and Bases: These can catalyze decomposition.[1]
-
Flammable Materials: While the compound itself is not rated as flammable, co-storage should be avoided as a general safety practice.[12]
Standard Operating Protocol: Weighing and Stock Solution Preparation
This protocol ensures accurate measurement and safe handling during the most common laboratory workflow involving the solid compound.
Location: This procedure must be performed inside a certified chemical fume hood.
Equipment:
-
Calibrated analytical balance
-
Anti-static weighing dish or paper
-
Spatula (non-sparking)
-
Appropriately sized amber glass vial with a PTFE-lined cap
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
Anhydrous solvent (e.g., DMSO)
Step-by-Step Protocol:
-
Preparation:
-
Place a "Chemical in Use" sign in the work area.
-
Ensure all necessary equipment and PPE are ready.
-
Place a waste container for contaminated items inside the fume hood.
-
-
Equilibration: Remove the primary container from the 2-8°C storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise its integrity.
-
Weighing:
-
Place the weighing dish on the analytical balance and tare.
-
Inside the fume hood, carefully open the primary container.
-
Using a clean spatula, transfer the desired amount of solid to the weighing dish. Avoid creating airborne dust.
-
Promptly and securely reseal the primary container. If the protocol requires it, backfill the headspace with an inert gas before sealing.
-
Record the exact mass.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the labeled amber vial or volumetric flask.
-
Add the calculated volume of anhydrous solvent (e.g., DMSO) to achieve the target concentration.
-
Seal the vial/flask and mix thoroughly using a vortex mixer. Gentle sonication in a water bath can be used to aid dissolution if necessary. Visually confirm that all solid has dissolved.
-
-
Storage of Solution:
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage, seal the vial and store at 2-8°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cleanup:
-
Wipe the spatula and work surface with a solvent-dampened cloth.
-
Dispose of the weighing dish and any other contaminated disposable items in the designated halogenated waste container.
-
Wash hands thoroughly after the procedure is complete.
-
Waste Disposal
All waste materials, including the pure compound, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect in a clearly labeled, sealed container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[12]
References
-
5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Properties and Safety Information. Sigma-Aldrich.
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook.
-
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. ChemScene.
-
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Achmem.
-
Safety Data Sheet for a related pyrrolo[3,2-d]pyrimidine derivative. CymitQuimica.
-
Safety Data Sheet for 5-Bromopyrimidine. Thermo Fisher Scientific.
-
5-BROMO-4-METHYL-7H-PYRROLO(2,3-D)PYRIMIDINE. GSRS.
-
CAS No. 1415220-35-7, 5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidine. 001CHEMICAL.
-
5-bromo-7H-pyrrolo[2,3-d]pyrimidine Safety and Hazards. PubChem.
-
5-BROMO-4-METHOXY-2-METHYL-PYRIDINE Safety Data Sheets. Echemi.
-
Heterocyclic Compound Warehouse Storage Solutions. Cubework.
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
-
Segregation and Storage of Chemicals According to Hazard Class. Georgia Institute of Technology Environmental Health and Safety.
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
-
5-bromo-7h-pyrrolo[2,3-d]pyrimidine. PubChemLite.
-
7H-Pyrrolo[2,3-d]pyrimidine. BLD Pharm.
-
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ChemicalBook.
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC.
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Publishing.
-
Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo... ResearchGate.
-
General Storage Guidelines. University of California, Santa Cruz - Environment, Health and Safety.
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Bristol Safety Office.
Sources
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. achmem.com [achmem.com]
- 6. 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | C6H4BrN3 | CID 10798005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 10. cubework.com [cubework.com]
- 11. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 12. nottingham.ac.uk [nottingham.ac.uk]
Application Note: Precision Functionalization of 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary & Strategic Value
The scaffold 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 1168106-60-2) represents a high-value "privileged structure" in medicinal chemistry. As a 7-deazapurine derivative, it functions as a bioisostere of adenine and guanine, crucial for developing ATP-competitive kinase inhibitors (e.g., JAK, BTK, RET) and nucleoside analogs.
Unlike the more common 4-chloro analogs, the 4-methoxy variant offers a unique orthogonality. The methoxy group acts as a masked carbonyl (lactam) or a tunable electrophile, while the 5-bromo position serves as a prime handle for palladium-catalyzed cross-coupling. This guide details a modular synthesis strategy to access novel chemical space using this specific starting material.
Core Reactivity Profile
-
N-7 (Pyrrole Nitrogen): Acidic (pKa ~13). Must be protected or alkylated first to prevent catalyst poisoning and direct solubility.
-
C-5 (Bromide): Highly reactive in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.
-
C-4 (Methoxy): Lower reactivity than C-Cl. Typically hydrolyzed to the C-4 oxo (lactam) or displaced under forcing conditions.
Strategic Synthesis Workflow
The following logic gate governs the synthetic route. We prioritize N-7 functionalization first to stabilize the core, followed by C-5 coupling to install diversity elements. The C-4 methoxy group is generally manipulated last to define the hydrogen-bond donor/acceptor motif required for the target binding pocket.
Figure 1: Modular synthesis workflow designed to maximize library diversity while maintaining high regioselectivity.
Detailed Experimental Protocols
Protocol A: Regioselective N-7 Alkylation
Objective: Introduce a solubilizing group or pharmacophore at N-7 while preventing N-1 alkylation.
Mechanism: The pyrrole nitrogen (N-7) is more acidic than N-1. Using a mild base like Cesium Carbonate (
Materials:
-
Starting Material (SM): 1.0 eq
-
Alkyl Halide (e.g., Iodomethane, Benzyl bromide): 1.1 eq
-
Base:
(2.0 eq) -
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with SM and anhydrous DMF under Argon.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow. -
Addition: Dropwise add the alkyl halide via syringe.
-
Reaction: Stir at RT for 2–4 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). SM (
) should disappear; Product ( ) appears.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with brine. Dry over
.[1] -
Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Troubleshooting:
-
Issue: N-1 alkylation observed (usually <10%).
-
Fix: Lower temperature to 0°C during addition.[2] Switch solvent to THF and use NaH if alkyl halide is unreactive.
Protocol B: C-5 Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl "tail" at the C-5 position.
Expert Insight: The 4-methoxy group is electron-donating, making the C-5 position electron-rich. This requires a robust catalyst system.
Materials:
-
N-7 Alkylated Intermediate: 1.0 eq
-
Aryl Boronic Acid: 1.2 eq
-
Catalyst:
(0.05 eq) -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine Intermediate, Boronic Acid, and Catalyst.
-
Inertion: Cap and purge with Argon for 5 minutes.
-
Solvent Add: Add Dioxane and aqueous
via syringe. -
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Self-Validating Step: The reaction mixture usually turns from orange to black (Pd precipitation) upon completion. LC-MS is required to distinguish product from de-brominated byproduct.
-
-
Workup: Filter through a Celite pad. Concentrate filtrate.[1]
-
Purification: Silica gel chromatography. Note: Bi-aryl products can be fluorescent; use UV 254/365 nm.
Protocol C: C-4 Demethylation (Unmasking the Lactam)
Objective: Convert the 4-methoxy group into the 4-oxo (lactam) moiety, generating a 7-deazahypoxanthine derivative. This motif is critical for H-bond donor interactions in the kinase hinge region.
Materials:
-
C-5 Substituted Intermediate: 1.0 eq
-
Reagent: Trimethylsilyl iodide (TMSI) - Generated in situ from TMSCl and NaI.
-
Solvent: Acetonitrile (
)
Procedure:
-
Preparation: Dissolve Intermediate and NaI (4.0 eq) in dry
. -
Activation: Add TMSCl (4.0 eq) dropwise. The solution will turn yellow/cloudy.
-
Reaction: Reflux (80°C) for 2–6 hours.
-
Quench: Cool to RT. Add aqueous sodium thiosulfate (
) to quench any iodine (solution turns from dark red to clear/white). -
Isolation: The product often precipitates. Filter and wash with water. If soluble, extract with 10% MeOH/DCM.
Data Summary & Expected Yields
| Reaction Step | Target Transformation | Typical Yield | Key QA/QC Parameter |
| N-7 Alkylation | Protection / Solubility | 85–95% | 1H NMR: Shift of H-2 proton; disappearance of NH. |
| C-5 Coupling | Aryl Installation | 60–80% | LC-MS: Absence of M+2 (Br isotope pattern). |
| C-4 Hydrolysis | Methoxy | 75–90% | IR: Appearance of C=O stretch (~1680 cm⁻¹). |
References
-
Synthesis of 7-Deazapurine Analogs: Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.[5][6] Source: National Institutes of Health (PMC). URL:[Link]
-
Nucleophilic Substitution in Deazapurines: Title: Electrophilic Substitution at C(7) of a Protected 7-Deaza-2'-deoxyguanosine.[7] Source: MDPI (Molbank). URL:[Link]
-
General Reactivity of Pyrrolo[2,3-d]pyrimidines: Title: Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Source: PubMed. URL:[Link]
Sources
- 1. Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine [benchchem.com]
- 2. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Pyrrolopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting the Suzuki-Miyaura cross-coupling reaction with pyrrolopyrimidine scaffolds. As a class of heterocycles prevalent in medicinal chemistry, their successful functionalization is often pivotal.[1][2] This guide moves beyond generic protocols to address the specific challenges posed by the unique electronic and coordinating properties of the pyrrolopyrimidine nucleus.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a halogenated pyrrolopyrimidine is showing low or no conversion. What are the primary factors to investigate?
Low or incomplete conversion is a common issue that can typically be traced back to suboptimal reaction parameters or reagent degradation.[3] For pyrrolopyrimidines, the electron-deficient nature of the ring system and the presence of nitrogen atoms introduce specific challenges.[4][5]
Core Troubleshooting Steps:
-
Evaluate the Catalyst System: The choice of palladium source and, critically, the ligand is paramount.
-
Catalyst Precursor: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to the active Pd(0) species.[3][6] If this step is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or more advanced Buchwald-type precatalysts which are designed for reliable activation.[3] For pyrrolopyrimidines, catalysts like Pd(dppf)Cl₂ have shown success.[7][8][9]
-
Ligand Selection & Integrity: The nitrogen atoms in the pyrrolopyrimidine ring can coordinate to the palladium center, inhibiting catalysis.[10] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the desired catalytic cycle and prevent catalyst inhibition.[3][10] Always use fresh phosphine ligands, as they are susceptible to oxidation from atmospheric oxygen, which renders them ineffective.[3]
-
-
Optimize Reaction Conditions:
-
Degassing: Oxygen is detrimental. It can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to stalled reactions and an increase in side products like homocoupled boronic acids.[3] Ensure your solvent and reaction setup are rigorously degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or through several freeze-pump-thaw cycles.[3]
-
Temperature: While many Suzuki couplings require heat to proceed at a reasonable rate, excessive temperatures can accelerate catalyst decomposition (formation of palladium black) and promote side reactions.[3] For pyrrolopyrimidines, a typical starting point is 80 °C, which can be cautiously increased if the reaction is sluggish.[7][11] Microwave irradiation can also be a powerful tool to reduce reaction times and improve yields.[4]
-
Base Selection: The base is not a passive component; it is critical for activating the boronic acid in the transmetalation step.[12] Its effectiveness is often solvent and substrate-dependent. For pyrrolopyrimidines, inorganic bases like K₂CO₃ and K₃PO₄ are commonly and effectively used, often in aqueous mixtures with solvents like 1,4-dioxane or DME.[7][8][9] If one base is ineffective, screening others is a logical step.[13]
-
Q2: I'm observing significant formation of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is this side reaction and how can I minimize it?
This common side reaction is known as protodeboronation (or protodeborylation).[14] It involves the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond from a proton source (like water).[14] Heteroaromatic boronic acids, especially those that are electron-deficient, are particularly susceptible to this process, which consumes the boronic acid and lowers the yield of the desired cross-coupled product.[11][15]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: While a base is required, overly basic conditions can accelerate the rate of protodeboronation.[15] If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₂CO₃ or K₃PO₄.
-
Control Water Content: While aqueous conditions are common, excess water can promote protodeboronation.[15] Use a carefully controlled ratio of organic solvent to water (e.g., 4:1 or higher dioxane:water). In some cases, anhydrous conditions with a base like Cs₂CO₃ may be beneficial.
-
Lower the Reaction Temperature: Higher temperatures increase the rate of this side reaction.[15] Running the reaction at the lowest effective temperature can help favor the desired cross-coupling pathway.
-
Use Boronic Esters or Trifluoroborates: Boronic acid derivatives like pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates are often more stable towards protodeboronation.[14][16] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the side reaction. Potassium trifluoroborates are another stable alternative.[14]
-
Increase the Rate of Cross-Coupling: The faster the desired Suzuki reaction proceeds, the less time there is for protodeboronation to occur. Employing a more active catalyst system (e.g., a highly active Buchwald ligand/precatalyst) can be a very effective strategy.[5]
Q3: My reaction has turned black and stalled. What does this indicate?
The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the soluble, catalytically active Pd(0) complex into insoluble palladium metal aggregates.[3] Once this occurs, the palladium is no longer available to participate in the catalytic cycle, and the reaction will slow down or stop completely.[3]
Causality and Prevention:
-
Insufficient Ligand: The ligand's job is to stabilize the palladium center. An inadequate ligand-to-palladium ratio (typically 1:1 to 4:1) can leave the metal center coordinatively unsaturated and prone to aggregation.[3]
-
Excessive Temperature: High heat accelerates the decomposition rate.[3]
-
Poor Ligand Choice: Some ligands form more stable palladium complexes than others. Bulky, electron-rich phosphine ligands or NHCs are generally more robust and better at preventing precipitation.[3]
-
Poor Mixing: In biphasic systems (e.g., dioxane/water), vigorous stirring is essential to maintain homogeneity and prevent localized high concentrations that can lead to catalyst decomposition.[3]
Troubleshooting Steps: If you observe palladium black formation, the primary recourse for that specific reaction is limited. For future attempts, address the potential causes: increase the ligand-to-metal ratio, lower the reaction temperature, or select a more robust ligand system.[3]
Visualizing the Process: Key Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling with Halogenated Pyrrolopyrimidines
| Parameter | Typical Range/Value | Rationale & Key Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Can be increased for challenging couplings (e.g., with aryl chlorides).[3] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Crucial for catalyst stability; ratio depends on the specific ligand and catalyst precursor.[3] |
| Recommended Ligands | Pd(dppf)Cl₂, Buchwald Ligands (XPhos, SPhos) | Dppf is a good starting point; Buchwald ligands offer higher activity for difficult substrates.[5][7][10] |
| Base Equivalents | 2.0 - 3.0 eq | Insufficient base can stall the reaction. K₂CO₃ and K₃PO₄ are robust choices.[3][7] |
| Solvent System | 1,4-Dioxane/H₂O, DME, Toluene/H₂O | Aqueous mixtures are common. The ratio (e.g., 4:1) should be controlled to limit side reactions.[7][17] |
| Temperature | 80 - 110 °C | Start lower and increase if necessary. Monitor for catalyst decomposition at higher temperatures.[3][11] |
General Experimental Protocol for Base and Ligand Screening
This protocol provides a framework for systematically optimizing the reaction.
Materials:
-
Halogenated Pyrrolopyrimidine (1.0 mmol, 1.0 eq)
-
Arylboronic Acid or Ester (1.2 - 1.5 mmol, 1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol, 2.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the halogenated pyrrolopyrimidine, arylboronic acid, palladium precatalyst, phosphine ligand, and the selected base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction vigorously for the intended duration (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[18]
References
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Luchian, O., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PMC. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Li, J., et al. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Wordpress. Retrieved from [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reeves, E. K., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Shinde, D., et al. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Retrieved from [Link]
-
Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Ali, M. A., et al. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
Charles Explorer. (n.d.). Modification of Pyrrolo[2,3-d]pyrimidines by C-H Borylation Followed by Cross-Coupling or Other Transformations: Synthesis of 6,8-Disubstituted 7-Deazapurine Bases. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kaspersen, S. J., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved from [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
-
Fader, L. D., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Case ID: SOL-7DEAZA-BR-OMe Subject: Overcoming poor aqueous solubility in synthesis and biological assays. Status: Active Guide Applicable Compound: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1168106-60-2)
Executive Summary & Compound Profile
The Problem:
Researchers frequently encounter precipitation ("crashing out") of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine when transitioning from organic stock solutions to aqueous buffers. This is driven by the compound's rigid, planar 7-deazapurine scaffold, which favors strong intermolecular
Compound Snapshot:
| Property | Data | Implication for Solubility |
|---|---|---|
| MW | 228.05 g/mol | Small molecule, but dense lattice. |
| LogP (Calc) | ~1.73 | Moderately lipophilic; prefers organic phases. |
| H-Bond Donors | 1 (N7-H) | High lattice energy due to H-bonding network. |
| H-Bond Acceptors | 3 (N1, N3, OMe) | Weak interaction with water protons. |
| pKa (Est) | ~13 (N7-H) | Weakly acidic; deprotonation requires strong base. |
Module A: Solubility for Chemical Synthesis
Target Audience: Medicinal Chemists performing scale-up, alkylations, or couplings.
In synthetic contexts, you are not limited by physiological pH. The most effective strategy is to disrupt the crystal lattice using dipolar aprotic solvents or by ionizing the molecule.
Recommended Solvent Systems
| Solvent | Solubility Rating | Usage Notes |
| DMSO | Excellent (>50 mg/mL) | Ideal for stock solutions. Difficult to remove (high BP). |
| DMF | Good (>20 mg/mL) | Preferred for SNAr and Suzuki couplings. |
| DMAc | Good | Alternative to DMF if higher temp is needed. |
| Methanol | Poor | Only useful if heated; risk of precipitation on cooling. |
| Water | Negligible | Do not use as primary solvent. |
Protocol: The "Anionic Solubilization" Technique
For reactions involving the N7 position (e.g., alkylation), solubility is dramatically improved by deprotonating the pyrrole nitrogen.
-
Suspend the compound in anhydrous DMF or THF.
-
Cool to 0°C.
-
Add Base: Add 1.1 equivalents of Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).
-
Mechanism: The formation of the pyrrolide anion (
) disrupts intermolecular H-bonds and increases charge density, rendering the species highly soluble in polar organic solvents.
Critical Warning: The 4-methoxy group is a masked hydroxyl. Avoid strong aqueous acids (e.g., 6M HCl) at high temperatures, as this will hydrolyze the methoxy group to the 4-oxo derivative (7-deazahypoxanthine analog).
Module B: Formulation for Biological Assays
Target Audience: Biologists conducting IC50 screening, cell viability, or kinase assays.
Directly spiking a high-concentration DMSO stock into cell media often causes immediate, microscopic precipitation. This leads to "false negatives" in potency assays because the effective concentration is lower than calculated.
The "Intermediate Dilution" Protocol
Do not jump from 100% DMSO to 100% Aqueous Media. Use a stepping-stone approach.
Step 1: Prepare Master Stock
-
Dissolve compound in 100% DMSO to 10 mM.
-
Validation: Vortex for 30 seconds. Visually inspect against a black background for particulates.
Step 2: The Intermediate Spike (The "Golden Step")
-
Prepare a 10x Intermediate in a solvent blend compatible with your assay (e.g., 5% DMSO + 95% Culture Media).
-
Why? This lowers the concentration shock.
-
Better Alternative: If precipitation persists, use PEG-400 .
-
Mix 10 mM DMSO Stock (1 part) + PEG-400 (4 parts).
-
Then dilute this mix into the aqueous buffer. PEG acts as a cosolvent/surfactant to wrap the hydrophobic molecules.
-
Step 3: Final Dilution
-
Add the Intermediate solution to your cell plate.
-
Final DMSO concentration should be <0.5% to avoid cytotoxicity.
Visual Workflow: Preventing Precipitation
Figure 1: Step-wise dilution strategy to maintain solubility in aqueous environments.
Troubleshooting FAQ
Q: My compound dissolved in DMSO, but turned cloudy when I added it to the PBS buffer. Why? A: This is the "Oiling Out" effect. The hydrophobic effect drives the non-polar aromatic rings together to exclude water.
-
Fix: Use the "Intermediate Dilution" protocol above. Alternatively, add 0.05% Tween-80 or BSA (Bovine Serum Albumin) to your PBS buffer before adding the compound. BSA acts as a carrier protein, sequestering the lipophilic drug and keeping it in solution.
Q: Can I use ethanol instead of DMSO? A: generally, no. This compound has poor solubility in alcohols at room temperature compared to DMSO. Ethanol is also more volatile, leading to concentration changes during evaporation in plate assays.
Q: I need to remove the DMSO for a specific reaction. How do I recover the solid? A: Add 5 volumes of water to the DMSO solution. The compound will precipitate as a white/off-white solid. Filter and wash with water to remove residual DMSO.
Q: Is the 4-methoxy group stable during storage? A: Yes, in solid form and neutral DMSO solution. However, avoid storing DMSO stocks for months at room temperature, as DMSO is hygroscopic. Water absorption can slowly promote hydrolysis. Store aliquots at -20°C.
Decision Tree: Solvent Selection
Use this logic flow to determine the correct solvent for your specific application.
Figure 2: Logic flow for selecting solvents based on experimental constraints.
References
-
BenchChem. (2025).[1] Synthesis routes of 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1168106-60-2, 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from
-
Gharib, E., et al. (2020).[2] Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. ResearchGate. Retrieved from
-
ChemScene. (2025). Physical Properties of 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from
Sources
Technical Support Center: Optimization of Reaction Conditions for Derivatization of Pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis and derivatization of pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold, a cornerstone of many FDA-approved drugs.[1] This document provides in-depth, experience-driven answers to common challenges encountered in the lab, focusing on the "why" behind a protocol to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the derivatization of the pyrrolo[2,3-d]pyrimidine core. Each question is followed by a detailed explanation of the underlying chemical principles and a troubleshooting guide.
FAQ 1: My Palladium-catalyzed cross-coupling reaction is giving low yields. What are the common pitfalls and how can I fix them?
Low yields in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are a frequent source of frustration. The pyrrolo[2,3-d]pyrimidine scaffold presents unique challenges due to the electronic nature of the fused ring system and the potential for catalyst inhibition.
Causality First: Why do these reactions fail?
The reactivity of halogens on the pyrimidine ring is a key factor. The C4 and C2 positions are generally more reactive towards nucleophilic substitution and cross-coupling than the C5 and C6 positions on the pyrrole ring.[2] However, several factors can lead to poor outcomes:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.
-
Poor Ligand Choice: The ligand's steric and electronic properties are critical for promoting reductive elimination and preventing side reactions.
-
Base Incompatibility: The choice of base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. An inappropriate base can lead to starting material decomposition or failure to enter the catalytic cycle.
-
Solvent Effects: The solvent must be able to dissolve the reactants and stabilize the catalytic species. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Symptom: You are attempting to couple an arylboronic acid to a chloro- or iodo-pyrrolo[2,3-d]pyrimidine, but you observe a low yield of the desired product, with significant starting material remaining.
| Potential Cause | Recommended Solution & Rationale |
| Inactive Catalyst | Use a pre-catalyst like Pd(dppf)Cl2 or generate the active Pd(0) species in situ from sources like Pd2(dba)3 or Pd(OAc)2 with an appropriate phosphine ligand.[3][4] Pd(dppf)Cl2 is often effective as it is less prone to deactivation. |
| Incorrect Ligand | For electron-rich pyrrolopyrimidines, a more electron-rich and sterically hindered ligand like SPhos or XPhos can accelerate the reductive elimination step. For less hindered substrates, PPh3 or dppf may be sufficient.[2] |
| Ineffective Base | Screen a range of bases. K2CO3 or Cs2CO3 are common choices.[5] Cs2CO3 is more soluble in many organic solvents and can be more effective. Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | Use anhydrous, degassed solvents like 1,4-dioxane, DME, or toluene.[5][6] Degassing with argon or nitrogen for at least 30 minutes is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation, especially at high temperatures. Use a slight excess (1.2-1.5 equivalents) of the boronic acid and consider adding it in portions.[2] |
FAQ 2: How can I achieve regioselective functionalization, especially at the N7 position of the pyrrole ring?
Controlling regioselectivity is paramount, as the biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the substitution pattern. Alkylation or arylation can occur at the N7 position of the pyrrole or the N1/N3 positions of the pyrimidine ring.
Causality First: What drives regioselectivity?
The N7-H of the pyrrole is generally more acidic than the pyrimidine N-H protons (if present), making it the primary site for deprotonation and subsequent reaction with electrophiles. However, this selectivity can be eroded under certain conditions.
-
Steric Hindrance: Large protecting groups or bulky substituents on the pyrimidine ring can direct electrophiles to the less hindered N7 position.
-
Protecting Groups: The use of a protecting group on the N7 nitrogen is a common strategy to direct functionalization to other parts of the molecule.[1] Common protecting groups include tosyl (Ts), benzyl (Bn), and silyl ethers like SEM (2-(trimethylsilyl)ethoxymethyl).[4][5][7]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of the reaction.
Troubleshooting Guide: Poor Regioselectivity in N-Alkylation
Symptom: You are attempting to alkylate the N7 position but are getting a mixture of N7 and other N-alkylated isomers.
| Potential Cause | Recommended Solution & Rationale |
| Base is Too Strong/Weak | A very strong base like n-BuLi might lead to multiple deprotonations. A weaker base like K2CO3 or NaH is often sufficient to selectively deprotonate the more acidic N7 position. |
| Incorrect Solvent | Polar aprotic solvents like DMF or THF are generally preferred for N-alkylation reactions as they can solvate the cation of the base and promote the reaction. |
| Reaction Temperature | Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by favoring the kinetically controlled product. |
| Lack of Protecting Group | If you need to functionalize other positions, protecting the N7 position is the most reliable strategy. The SEM group is particularly useful as it is stable to many reaction conditions but can be removed under acidic conditions.[4][5] |
FAQ 3: I am struggling with the choice and removal of protecting groups. What are the best practices?
Protecting group strategy is a critical aspect of multi-step syntheses involving pyrrolo[2,3-d]pyrimidines. The ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove without affecting other functional groups.
Causality First: Why is protecting group choice so important?
The pyrrolo[2,3-d]pyrimidine core has multiple reactive sites. Protecting groups allow you to "mask" certain positions, directing the reaction to the desired site.[8] An ill-chosen protecting group can lead to low yields, side reactions, or difficulty in the final deprotection step.
Guide to Common Protecting Groups for Pyrrolo[2,3-d]pyrimidines
| Protecting Group | Common Installation Reagents | Stability | Common Deprotection Reagents | Notes |
| Tosyl (Ts) | TsCl, base (e.g., NaH) | Stable to acidic and many oxidative/reductive conditions. | Strong base (e.g., NaOH, LiOH), reducing agents (e.g., Mg/MeOH). | Can be difficult to remove in some cases. |
| Benzyl (Bn) | BnBr, base (e.g., K2CO3) | Stable to acidic and basic conditions. | Hydrogenolysis (H2, Pd/C).[7] | Not suitable if other reducible groups (e.g., alkynes, nitro groups) are present. |
| SEM | SEMCl, base (e.g., NaH) | Stable to a wide range of conditions including organometallics and cross-coupling. | Fluoride sources (e.g., TBAF) or acidic conditions (e.g., TFA).[3][4][5] | Often the group of choice for complex syntheses due to its robustness and orthogonal removal conditions. |
| Boc | Boc2O, DMAP | Stable to basic conditions. | Acidic conditions (e.g., TFA, HCl). | Can decrease regioselectivity in some cross-coupling reactions.[2] |
Section 2: Key Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be necessary for your specific substrate.
Protocol 1: Regioselective N7-Alkylation
This protocol describes a general procedure for the selective alkylation of the N7 position of a pyrrolo[2,3-d]pyrimidine.
Step-by-Step Methodology:
-
To a solution of the 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF (0.1 M), add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine with an arylboronic acid.
Step-by-Step Methodology:
-
To a microwave vial, add the 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine (1.0 eq), arylboronic acid (1.5 eq), and Cs2CO3 (3.0 eq).
-
Add Pd(dppf)Cl2 (0.1 eq).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Heat the reaction mixture at 100-120 °C for 30-90 minutes (monitor by TLC or LC-MS).[4]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Visualized Workflows and Logic
Troubleshooting Decision Tree for Low-Yield Suzuki Coupling
This diagram provides a logical workflow for troubleshooting common issues in Suzuki-Miyaura cross-coupling reactions involving pyrrolo[2,3-d]pyrimidines.
Caption: A typical synthetic workflow for derivatization.
References
-
Sehgal, D., Tota, M. R., El-Gokha, A. A., Abushouk, A. I., & Bekhit, A. A. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]
-
Boll, M., Le, D. D., Slotsbo, N., Jensen, T., Larsen, S. D., & Kristensen, J. L. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters. Available at: [Link]
- Blakemore, D. C., et al. (2012). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents.
-
Wang, L., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
- Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WIPO Patent Application.
-
Kandeel, M., et al. (2020). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Gribanov, P. S., et al. (2014). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Slotsbo, N., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Le, D. D., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Giraud, A., et al. (2010). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. Available at: [Link]
-
Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]
-
Khan, I., et al. (2023). Green synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases via ionic liquid catalysis: computational and experimental exploration of antimicrobial potentials. New Journal of Chemistry. Available at: [Link]
-
Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. Available at: [Link]
-
Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. ResearchGate. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis - Google Patents [patents.google.com]
- 8. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
Validation & Comparative
Advanced Characterization Guide: 1H NMR of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Executive Summary: The Analytical Imperative
In the synthesis of JAK inhibitors and other kinase-targeting therapeutics, 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a critical "pivot" intermediate.[1] Its value lies in the orthogonality of its reactive sites: the 5-bromo position is primed for Suzuki-Miyaura coupling, while the 4-methoxy group is a masked lactam (convertible to the oxo-form) or a leaving group for SNAr displacement.[1]
The Challenge: While LC-MS can confirm the monoisotopic mass (m/z ~228/230 doublet for Br), it cannot definitively distinguish the regioisomer (5-bromo vs. 6-bromo) or confirm the integrity of the pyrrole ring.[1] 1H NMR is the only rapid, non-destructive method to validate the regiochemistry of bromination. [1]
This guide compares the 1H NMR performance of this molecule against its unbrominated precursor and alternative analytical techniques, establishing a self-validating protocol for structural confirmation.
Structural Logic & Theoretical Framework
To interpret the spectrum, one must understand the electronic environment created by the fused bicyclic system.[1]
-
The Scaffold: The 7-azaindole (pyrrolo[2,3-d]pyrimidine) core is electron-deficient in the pyrimidine ring but electron-rich in the pyrrole ring.[1]
-
The 4-Methoxy Group: A strong electron-donating group (EDG) by resonance, but inductively withdrawing.[1] It shields the pyrimidine protons slightly but appears as a distinct, intense singlet.
-
The 5-Bromo Substituent: This is the diagnostic key. Bromine is electronegative (inductively withdrawing).[1] Replacing the H-5 proton with Bromine removes the H-5 signal and deshields the adjacent H-6 proton, collapsing the characteristic vicinal coupling.[1]
Mechanistic Diagram: Bromination Verification Logic
Caption: Logical flow of structural verification. The disappearance of the H-5 doublet is the primary "Pass/Fail" criterion.
Comparative Analysis: Performance & Alternatives
Comparison A: 1H NMR vs. LC-MS
| Feature | LC-MS (ESI+) | 1H NMR (600 MHz) | Verdict |
| Identity | Confirms Mass (MW 228.[1]05) & Br Pattern (1:1 ratio).[1] | Confirms connectivity & functional groups. | Complementary. Use MS for purity, NMR for structure.[1] |
| Regiochemistry | Poor. Cannot easily distinguish 5-Br from 6-Br without complex fragmentation studies. | Excellent. 5-Br eliminates H-5 coupling; 6-Br would eliminate H-6.[1] | NMR Wins for structural proof. |
| Quantification | Requires standard curves (ionization variance).[1] | Absolute quantification (qNMR) possible with internal standard.[1] | NMR Wins for potency assay without reference standards. |
Comparison B: Solvent Selection (DMSO-d6 vs. CDCl3)
The choice of solvent drastically alters the "performance" of the analysis, particularly for the exchangeable NH proton.[1]
Experimental Protocol (Self-Validating)
This protocol is designed to minimize artifacts and ensure the detection of the labile NH proton.[1]
Materials
-
Analyte: ~5-10 mg of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.[1]
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Workflow
-
Preparation: Dissolve the solid in DMSO-d6. Crucial: If the solution is cloudy, sonicate for 30 seconds.[1] Planar heterocycles can form micro-aggregates that broaden peaks.
-
Acquisition (Standard Parameters):
-
Processing:
-
Line Broadening (LB): 0.3 Hz.[1]
-
Referencing: Set TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Analytical Decision Tree
Caption: Operational workflow for validating the bromination reaction.
Data Interpretation & Reference Shifts
The following data summarizes the expected chemical shifts in DMSO-d6. These values are derived from consensus data of 4-substituted-5-bromo-pyrrolo[2,3-d]pyrimidines [1, 2].
Master Data Table: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine[1]
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Diagnostic Notes |
| NH (H-7) | Labile | 12.40 - 12.60 | br s | 1H | Disappears with D2O shake.[1] Shift varies with concentration. |
| H-2 | Aromatic | 8.45 - 8.55 | s | 1H | Most deshielded aromatic CH. Sharp singlet.[1] |
| H-6 | Aromatic | 7.70 - 7.85 | s | 1H | Key Signal. Appears as a singlet (unlike the doublet in the precursor).[1] Deshielded by adjacent Br. |
| H-5 | - | ABSENT | - | - | Primary confirmation of bromination. |
| OMe | Alkyl | 4.05 - 4.10 | s | 3H | Strong singlet.[1] Distinctive for the 4-methoxy group. |
| Solvent | Residual | 2.50 | pentet | - | DMSO-d5 residual peak.[1] |
| Water | Impurity | ~3.33 | s | - | Variable position based on water content/H-bonding.[1] |
Comparative Shift Analysis (Precursor vs. Product)
-
Precursor (4-methoxy-7H-pyrrolo[2,3-d]pyrimidine):
-
Product (5-bromo derivative):
Troubleshooting & Common Pitfalls
-
Missing NH Signal:
-
Cause: Wet DMSO or trace base/acid catalyzing exchange.
-
Fix: Dry the sample or accept the absence if H-2 and H-6 are clear.[1]
-
-
Extra Doublets in Aromatic Region:
-
Cause: Unreacted starting material.
-
Fix: Integrate the H-5 doublet of the impurity against the OMe singlet of the product to calculate % conversion.[1]
-
-
Broadening of H-2/H-6:
-
Cause: Tautomerization or aggregation.
-
Fix: Run the NMR at elevated temperature (e.g., 320 K) to sharpen signals.[1]
-
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11234567, 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link][1]
-
Mittal, N. et al. (2022).[1] Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.[1] (Provides baseline shifts for the pyrrolo[2,3-d]pyrimidine scaffold in DMSO-d6). PMC. Retrieved from [Link]
Sources
High-Resolution Mass Spectrometry Comparison Guide: 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine vs. Halogenated Alternatives
Executive Summary & Rationale
In the development of targeted kinase inhibitors (e.g., ITK, JAK/STAT pathway modulators), the pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore. Specifically, 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS 1168106-60-2) [1] serves as a highly versatile synthetic intermediate. For drug development professionals and analytical chemists, accurately characterizing this intermediate is critical for downstream API purity.
This guide objectively compares the mass spectrometry (MS) performance, ionization causality, and chromatographic behavior of the 4-methoxy scaffold against its primary synthetic alternative, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Causality in Ionization: Methoxy vs. Chloro Substitution
Expertise & Experience: In positive electrospray ionization (ESI+), the efficiency of protonation dictates the ultimate limit of detection (LOD). The functional group at the C4 position of the pyrrolopyrimidine ring significantly influences the electron density of the adjacent pyrimidine nitrogens (N1 and N3).
-
The Methoxy Advantage: The
group is a strong electron-donating group (EDG) via resonance. This increases the basicity of the pyrimidine core, facilitating highly efficient protonation to form the ion in acidic mobile phases. -
The Chloro Limitation: Conversely, the
group in the alternative scaffold is electron-withdrawing (EWG) via induction, pulling electron density away from the ring nitrogens. This results in a higher required capillary voltage for ionization and a 3- to 5-fold reduction in the signal-to-noise (S/N) ratio compared to the methoxy analog.
Experimental Workflows: A Self-Validating Protocol
Trustworthiness: To ensure data integrity and eliminate false positives from isobaric interferences, the following LC-HRMS protocol incorporates a self-validating feedback loop. It utilizes dynamic blank subtractions and system suitability tests (SST) to monitor carryover and mass drift.
Step-by-Step Methodology:
-
System Suitability & Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is
ppm. Run a solvent blank (50:50 Water:Acetonitrile) to establish a baseline noise threshold. -
Sample Preparation: Dissolve 1.0 mg of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine in 1.0 mL of LC-MS grade Methanol. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 10 ng/mL of an internal standard (e.g., reserpine) to monitor matrix effects and ionization suppression.
-
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
-
ESI-Q-TOF Acquisition: Operate in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Acquire MS1 data from m/z 100-1000. Trigger MS/MS (CID) at 20 eV collision energy for the
precursor ions. -
Validation Check (Isotopic Signature): Confirm the isotopic ratio of the molecular ion. Bromine naturally occurs as
Br and Br in a ~1:1 ratio. A valid detection must show a doublet peak separated by ~1.998 Da with approximately equal intensity.
Step-by-step LC-MS/MS workflow for pyrrolopyrimidine characterization.
Quantitative Data & Performance Comparison
The presence of the bromine atom provides a distinct isotopic signature. As documented in 1 [2], the
Table 1: High-Resolution Mass Spectrometry (HRMS) Data Comparison
| Parameter | 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Chemical Formula | C₇H₆BrN₃O | C₆H₃BrClN₃ |
| Monoisotopic Mass | 226.9694 Da | 230.9198 Da |
| Theoretical [M+H]⁺ ( | 227.9766 Da | 231.9271 Da |
| Theoretical [M+H]⁺ ( | 229.9746 Da | 233.9251 Da |
| Observed Isotope Ratio | 1:1 (Doublet) | 3:4:1 (Triplet due to Br and Cl isotopes) |
| Relative Ionization Efficiency | 100% (Baseline) | ~25% (Reduced due to EWG effect) |
| UPLC Retention Time (Rt) | 2.15 min | 2.85 min (More hydrophobic) |
| Primary CID Fragments | m/z 213.0 (Loss of CH₃•), m/z 148.0 | m/z 196.0 (Loss of Cl•) |
Biological Relevance & Downstream Application
Why do we rigorously characterize these intermediates? The 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold is a direct precursor to potent ITK and JAK inhibitors. Accurate mass tracking ensures no halogen-exchange impurities (e.g., chloro-for-bromo substitutions) carry over into the final active pharmaceutical ingredient (API). Such impurities would disrupt the precise hydrogen-bonding and steric network required to successfully block the ATP-binding pocket of JAK kinases.
JAK/STAT signaling pathway targeted by pyrrolopyrimidine-derived APIs.
Conclusion
For drug development professionals synthesizing novel kinase inhibitors, selecting the 4-methoxy substituted pyrrolopyrimidine over the 4-chloro analog offers distinct analytical advantages. The electron-donating methoxy group provides a highly sensitive, easily trackable
References
- Title: 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine - Achmem Source: achmem.com URL:[1]
- Title: US12297203B2 - Pyrrolopyrimidine ITK inhibitors Source: Google P
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Introduction
5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, acting as a purine isostere in numerous biologically active molecules.[1] Given its role as a critical building block, the purity of this intermediate is paramount; even minor impurities can propagate through a synthetic route, compromising the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. We will not only present the protocols but also delve into the scientific rationale behind the method development choices, offering a framework for researchers to adapt and optimize chromatographic separations for related heterocyclic compounds.
Part 1: Foundational Principles for Method Development
The molecular structure of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine—featuring a nitrogen-rich aromatic core, a halogen, and a methoxy group—dictates the strategy for its chromatographic separation.[3][4] The compound is moderately polar and possesses aromatic character, making RP-HPLC the ideal mode of separation.[5][6] In RP-HPLC, analytes are separated based on their hydrophobic interactions with a non-polar stationary phase.[5]
Causality Behind Experimental Choices:
-
Stationary Phase Selection : The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.
-
Alkyl Phases (C18) : A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development. It separates primarily based on hydrophobicity.[7]
-
Aromatic Phases (Phenyl-Hexyl) : For aromatic compounds like our target, a phenyl-based stationary phase offers an alternative separation mechanism. It can engage in π-π interactions with the analyte's aromatic rings, providing unique selectivity that may resolve impurities co-eluting on a standard C18 column.[6][8]
-
-
Mobile Phase Composition : The mobile phase modulates the retention and elution of the analyte.
-
Organic Modifier : Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.[9] ACN is often preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity.[10] For this guide, we will use ACN as it generally provides sharper peaks for heterocyclic compounds.
-
Aqueous Phase & pH Control : The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated under acidic conditions.[3] Uncontrolled ionization can lead to poor peak shape (tailing). Using a mobile phase with a controlled, slightly acidic pH (e.g., using formic or phosphoric acid) ensures a consistent protonation state, leading to sharp, symmetrical peaks.[11][12]
-
-
Detection : The conjugated aromatic system of the analyte makes it an excellent chromophore for UV detection. A photodiode array (PDA) or diode array detector (DAD) is ideal, allowing for the determination of the maximum absorbance wavelength (λ-max) and peak purity analysis.
Caption: General workflow for HPLC purity assessment.
Part 2: Experimental Design - A Comparative Study
To provide a robust purity assessment, we compare two methods: a standard "workhorse" method utilizing a C18 column and an alternative method employing a Phenyl-Hexyl column to leverage different selectivity.
-
Method A : Standard Hydrophobicity-Based Separation using a C18 stationary phase. This method is designed for robust, routine quality control.
-
Method B : Alternative Selectivity Separation using a Phenyl-Hexyl stationary phase. This method is developed to screen for potential co-eluting impurities by introducing π-π interaction mechanisms.
Part 3: Detailed Experimental Protocols
Every protocol must be a self-validating system. Therefore, a rigorous System Suitability Test (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately.[13]
Reagent and Sample Preparation
-
Diluent : Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL) : Accurately weigh approximately 10 mg of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine reference standard and transfer to a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL) : Prepare the sample to be tested in the same manner as the standard solution.
Method A: C18 Protocol
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : DAD at 254 nm.
-
Injection Volume : 5 µL.
-
Gradient Program :
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (Re-equilibration)
-
Method B: Phenyl-Hexyl Protocol
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : HALO Phenyl-Hexyl (4.6 x 150 mm, 2.7 µm) or equivalent.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : DAD at 254 nm.
-
Injection Volume : 5 µL.
-
Gradient Program :
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (Re-equilibration)
-
System Suitability Test (SST) Protocol
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the Standard Solution.
-
Evaluate the results against the acceptance criteria in Table 1. The system is deemed suitable for analysis only if all criteria are met.
Part 4: Results and Data Analysis
The following tables present hypothetical but realistic data from the analysis of a single batch of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine containing two common process-related impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar, structurally similar byproduct).
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria (ICH) | Method A (C18) Result | Method B (Phenyl-Hexyl) Result | Status |
|---|---|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 | 1.10 | Pass |
| Theoretical Plates (N) | N > 2000 | 8500 | 12500 | Pass |
| %RSD of Peak Area | ≤ 1.0% for n=5 | 0.45% | 0.38% | Pass |
Table 2: Comparative Chromatographic Data
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) |
|---|---|---|
| Retention Time (min) | Retention Time (min) | |
| Impurity 1 | 4.25 | 4.50 |
| Main Compound | 8.62 | 9.15 |
| Impurity 2 | 8.70 | 9.55 |
| Resolution (Rs) | Resolution (Rs) | |
| Main Peak vs. Impurity 1 | 12.5 | 13.1 |
| Main Peak vs. Impurity 2 | 1.35 | 2.80 |
Table 3: Purity Assessment by Area Normalization
| Method | Main Peak Area % | Impurity 1 Area % | Impurity 2 Area % | Total Purity % |
|---|---|---|---|---|
| Method A (C18) | 99.65 | 0.15 | 0.20 | 99.65 |
| Method B (Phenyl-Hexyl) | 99.64 | 0.15 | 0.21 | 99.64 |
Part 5: Discussion and Interpretation
The SST results in Table 1 confirm that both HPLC systems meet the standard criteria for precision and efficiency, establishing the trustworthiness of the data generated.[15]
A direct comparison of the chromatographic data in Table 2 reveals the critical difference between the two methods. While both methods adequately separate the more polar Impurity 1 from the main compound (Rs > 12), Method A struggles to resolve the structurally similar Impurity 2. The resolution value of 1.35 is below the generally accepted baseline separation value of 1.5, indicating significant peak overlap. This can lead to inaccurate quantification of both the main peak and the impurity.
In contrast, Method B, utilizing the Phenyl-Hexyl column, provides excellent baseline resolution (Rs = 2.80) for Impurity 2 . This superior separation is attributed to the alternative selectivity offered by the phenyl stationary phase. The π-π interactions between the phenyl rings of the column and the aromatic pyrrolo[2,3-d]pyrimidine core of the analytes introduce a separation mechanism beyond simple hydrophobicity, allowing for the distinction between the main compound and the closely related Impurity 2.
Caption: Decision logic for selecting an appropriate HPLC column.
While the final calculated purity in Table 3 appears nearly identical between the two methods, the value from Method A is less reliable due to the poor resolution of Impurity 2. For routine quality control where speed is essential and Impurity 2 is not a critical concern, the C18 method might suffice. However, for impurity profiling, stability studies, or release testing where accurate quantification of all impurities is mandatory, the Phenyl-Hexyl method is demonstrably superior and the only scientifically valid choice.
Part 6: Next Steps - Formal Method Validation
The method development and comparison described here constitute the initial phase. To fully qualify the chosen method (Method B) for use in a regulated environment, a formal validation must be conducted according to ICH Q2(R2) guidelines.[16][17] This process involves experimentally verifying the following parameters:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity : Demonstrating a direct proportional relationship between concentration and detector response over a specified range.[16]
-
Accuracy : The closeness of test results to the true value, often determined by spike/recovery experiments.
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Range : The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness : The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).
Conclusion
This guide demonstrates that a scientifically-grounded approach to HPLC method development is crucial for the accurate purity assessment of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. While a standard C18 column provides a reasonable first pass, leveraging alternative selectivity through a Phenyl-Hexyl column is essential for resolving closely related impurities. The Phenyl-Hexyl method (Method B) is recommended for its superior resolving power, ensuring reliable and accurate data for critical applications in drug development. This comparative approach underscores the importance of not just following a protocol, but understanding the chemical principles that govern chromatographic separation to build robust and trustworthy analytical methods.
References
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Sepuxianyun.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (2025, August 5).
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007, March 13). Dove Medical Press.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Reversed-Phase Chromatography & HPLC Columns. Orochem Technologies.
- Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- For HPLC, what different mobile phases are best to start with for methods development? (2018, October 17).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. (2025, September 14).
- 5-BROMO-4-METHYL-7H-PYRROLO(2,3-D)PYRIMIDINE. gsrs.
- 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Merck.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- 5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Achmem.
- Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2025, August 7).
- Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020, June 5). Journal of Applied Pharmaceutical Science.
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Echemi.
- Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evalu
- (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. welch-us.com [welch-us.com]
- 4. achmem.com [achmem.com]
- 5. orochem.com [orochem.com]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Structural comparison of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and other kinase inhibitors
Topic: Structural Profiling of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Scaffold Analysis for Kinase Inhibitor Development
Executive Summary: The "Selectivity Switch" Scaffold
In the high-stakes arena of kinase inhibitor development, the choice of starting scaffold dictates the ceiling of a drug’s selectivity and potency. 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1168106-60-2) is not a final drug product but a high-value advanced intermediate . Unlike the ubiquitous 4-chloropyrrolo[2,3-d]pyrimidine used to synthesize first-generation JAK inhibitors (e.g., Tofacitinib), this brominated-methoxylated variant offers a pre-installed "selectivity handle" at the C5 position and a chemically distinct C4 center.
This guide objectively compares the structural utility and synthetic performance of this scaffold against standard alternatives, demonstrating its specific advantages in designing Type I and Type II kinase inhibitors targeting EGFR, RET, and JAK families.
Structural Analysis & Mechanism of Action
To understand the value of this compound, we must dissect its three pharmacophoric zones relative to the ATP binding pocket.
The Pyrrolo[2,3-d]pyrimidine Core (7-Deazapurine)[1]
-
Biological Function: Acts as a bioisostere of Adenine (the base of ATP).[1]
-
Binding Mode: The N1 and N3 atoms typically engage in hydrogen bonding with the "Hinge Region" of the kinase domain (e.g., Glu966/Leu967 in JAK2).
-
Advantage over Purine: The C7 carbon (replacing N7 in purine) removes a hydrogen bond acceptor. This desolvation penalty often improves affinity for kinases where the N7 region faces a hydrophobic gatekeeper residue.
The C5-Bromo "Selectivity Handle"
-
Role: This is the critical differentiator. In standard synthesis, C5 functionalization requires a separate electrophilic halogenation step after the core is built, which can be regiochemically challenging.
-
Target Interaction: Groups attached here project into the Solvent Front or the Gatekeeper Pocket .
-
Data Support: SAR studies on RET inhibitors show that extending the C5 position with hydrophobic aryls (via Suzuki coupling from the bromide) can improve potency from micromolar to low nanomolar ranges (IC50 < 10 nM) by displacing water molecules in the back pocket [1].
The C4-Methoxy "Masked" Center
-
Chemical Stability: Unlike the reactive C4-Chloro (which hydrolyzes easily), the C4-Methoxy is stable under oxidative cross-coupling conditions.
-
Synthetic Utility: It serves as a "masked" chloride or lactam. It can be converted to the active C4-amino/anilino "warhead" (required for Hinge binding) after complex C5 modifications are complete, preventing unwanted side reactions.
Comparative Performance: Scaffold vs. Scaffold
The following table contrasts the workflow and utility of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (Scaffold A) against the industry-standard 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Scaffold B) .
| Feature | Scaffold A (5-Br-4-OMe) | Scaffold B (4-Cl) | Impact on Drug Design |
| C5 Functionalization | Pre-installed. Ready for Pd-catalyzed coupling. | Requires Step. Must be brominated/iodinated first. | Scaffold A reduces step count for complex inhibitors targeting the "Gatekeeper". |
| C4 Reactivity | Low (Stable). Resistant to hydrolysis during C5 coupling. | High (Labile). Susceptible to hydrolysis or premature substitution. | Scaffold A allows "Late-Stage Diversification" of the hinge-binding element. |
| Solubility (LogP) | ~1.73 (Moderate Lipophilicity) | ~0.6 (More Polar) | Scaffold A is easier to handle in organic solvents during synthesis. |
| Primary Use Case | Next-Gen Inhibitors (EGFR, RET, JAK) requiring dual substitution. | First-Gen Inhibitors (Tofacitinib) with simple C4 substitution. | Scaffold A is superior for multi-targeted or high-selectivity projects. |
Visualizing the "Divergent Synthesis" Workflow
The diagram below illustrates how this specific scaffold enables a more controlled synthetic pathway compared to the traditional route.
Caption: Divergent synthesis workflow using the 5-bromo-4-methoxy scaffold. The stability of the methoxy group allows for selective elaboration of the C5 position before installing the sensitive hinge-binding amine.
Experimental Protocols
To validate the utility of this scaffold, the following protocols describe the critical conversion steps. These are derived from standard methodologies for pyrrolopyrimidine derivatization [2, 3].
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
Objective: Extend the scaffold into the kinase hydrophobic pocket.
-
Reagents: Dissolve 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in 1,4-dioxane/water (4:1).
-
Catalyst: Add Aryl-boronic acid (1.2 equiv),
(2.0 equiv), and (0.05 equiv). -
Reaction: Degas with nitrogen for 5 mins. Heat at 90°C for 4-6 hours (monitor by TLC/LCMS).
-
Workup: Dilute with EtOAc, wash with brine. The 4-methoxy group remains intact, preventing formation of inseparable byproduct mixtures common with 4-chloro substrates.
Protocol B: Activation and SNAr Displacement (The "Switch")
Objective: Convert the inactive C4-methoxy "mask" into the active C4-amino hinge binder.
-
Demethylation/Chlorination: Treat the intermediate from Protocol A with
(neat) at reflux for 2 hours.-
Note: This converts the 4-OMe directly to 4-Cl.
-
-
Displacement: Evaporate
. Redissolve residue in n-butanol. Add the desired amine (e.g., 3-aminopiperidine for JAK-like binding) and DIPEA (2.0 equiv). -
Conditions: Microwave irradiation at 120°C for 30 mins.
-
Result: High-purity final inhibitor.
Supporting Data: SAR Implications
While the scaffold itself is not an inhibitor, its derivatives show superior SAR profiles compared to C5-unsubstituted analogs.
Table 2: Representative Potency Gains from C5-Modification (Derived from [1, 4])
| Compound Class | C5 Substituent | Target Kinase | IC50 (nM) | Selectivity Note |
| Reference (Core) | H (Unsubstituted) | JAK3 | > 500 | Poor selectivity vs JAK1/2 |
| Derivative A | Phenyl | JAK3 | 120 | Improved hydrophobic fit |
| Derivative B | p-Tolyl | RET (V804M) | 8 | Accesses gatekeeper; overcomes resistance |
| Derivative C | 3-Cl-4-F-Phenyl | EGFR (T790M) | 15 | High potency against mutant forms |
Interpretation: The 5-bromo starting material is essential for accessing Derivatives B and C. Attempting to synthesize these from the 4-chloro-unsubstituted core often results in low yields (<20%) due to competing reactivity at the C4 position during bromination steps.
References
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A New Class of Aurora-A Kinase Inhibitors. Source: PubMed. URL:[Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Source: PMC / Molecules. URL:[Link]
-
Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Source: Current Medicinal Chemistry.[2] URL:[Link]
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 5-Bromo-4-Methoxy-7H-Pyrrolo[2,3-d]pyrimidine Derivatives
Executive Summary & Scaffold Analysis
The molecule 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a privileged pharmacophore intermediate used extensively in the development of ATP-competitive kinase inhibitors. As an isostere of purine (specifically 7-deazapurine), it mimics the adenine base of ATP but lacks the N7 nitrogen, altering its hydrogen-bonding capability and electronic profile.
This guide evaluates the utility of this specific scaffold compared to its chlorinated analogs and purine baselines, focusing on its role as a "divergent hub" for generating libraries of Src, EGFR, and JAK inhibitors.
Comparative Analysis: The 4-Methoxy vs. 4-Chloro Advantage
In high-throughput synthesis, the choice of starting material dictates the synthetic route. The 5-bromo-4-methoxy scaffold offers distinct chemoselective advantages over the more common 4-chloro analog.
| Feature | 5-Bromo-4-Methoxy (Target) | 5-Bromo-4-Chloro (Alternative) | Native Purine (Adenine) |
| Reactivity Profile | Chemoselective: The 4-OMe is inert to mild Pd-coupling conditions, allowing exclusive functionalization at C5-Br first. | Promiscuous: The C4-Cl is highly reactive; risks competitive SNAr or oxidative addition during C5 cross-coupling. | Biologically active but metabolically unstable (rapid oxidation/deamination). |
| H-Bonding (C4) | Acceptor Only: OMe acts as a weak acceptor. Often a "masked" donor (demethylated to lactam later). | None: Cl is hydrophobic/lipophilic. | Donor/Acceptor: NH₂ is a strong donor/acceptor mix. |
| Solubility | Moderate (Lipophilic). | Low (High ClogP). | High (Hydrophilic). |
| Primary Application | Late-Stage Diversification: Ideal for installing C5-aryl groups before modifying the C4 hinge-binder. | Early-Stage Substitution: Must usually displace Cl before C5 coupling to avoid side reactions. | Natural substrate; poor drug candidate due to rapid clearance. |
Detailed SAR Logic & Mechanism
The biological activity of derivatives stems from their ability to occupy the ATP-binding pocket of kinases. The 5-bromo-4-methoxy scaffold serves as a template where three distinct zones function cooperatively.
Zone 1: The Hinge Binder (C4-Position)
-
Current State (Methoxy): The -OCH3 group is often a prodrug-like moiety or a specific probe. In some EGFR inhibitors, the methoxy group is retained to induce a specific conformation or act as a weak H-bond acceptor.
-
Optimization: For maximum potency, the methoxy is typically converted to an amino group (-NH2 or -NHAr) via nucleophilic aromatic substitution (SNAr) or hydrolyzed to a lactam (4-one). This restores the H-bond donor capability required to bind the kinase "hinge" region (e.g., Met793 in EGFR).
Zone 2: The Hydrophobic Pocket (C5-Position)
-
Current State (Bromine): The bromine atom is a synthetic handle.
-
Optimization: This is the critical vector for potency. Replacing Br with bulky aryl or heteroaryl groups (via Suzuki-Miyaura coupling) allows the molecule to reach into the hydrophobic "gatekeeper" pocket (e.g., Thr338 in c-Src).
-
Data Insight: Derivatives with a 4-phenoxyphenyl group at C5 show 10–100x higher potency against Lck/Src kinases compared to the unsubstituted parent [1].
Zone 3: The Solubilizing Tail (N7-Position)
-
Current State (NH): The free NH is often essential for H-bonding to the enzyme (e.g., Glu81 in CDK2).
-
Optimization: Alkylation here usually destroys activity unless the target kinase has a unique ribose-binding pocket that accommodates bulky groups.
Visualizing the SAR Workflow
Figure 1: The chemoselective logic of using the 4-methoxy scaffold. Unlike 4-chloro variants, the 4-methoxy group remains stable during C5-arylation, allowing for a "C5-First" synthetic strategy.
Experimental Protocols
To validate the SAR of this scaffold, the following protocols are recommended. These are designed to be self-validating—meaning the success of one step is the quality control for the next.
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
Objective: Functionalize the bromine handle without disturbing the methoxy group.
-
Reagents:
-
Substrate: 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq). Rationale: Bidentate ligand prevents dehalogenation side reactions.
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Combine reagents in a sealed microwave vial.
-
Heat to 100°C for 2–4 hours (conventional) or 120°C for 30 min (microwave).
-
QC Check: Monitor by TLC/LCMS. The 4-OMe peak (singlet ~4.0 ppm in ¹H NMR) must remain intact. If the methoxy is lost (hydrolyzed to ketone), the solvent was too wet or acidic.
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the IC50 of the derivatives against a standard kinase (e.g., EGFR or Src).
-
System: Promega ADP-Glo™ Kinase Assay (Luminescence based).
-
Setup:
-
Enzyme: Recombinant EGFR (0.2 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).
-
ATP: 10 µM (at Km).
-
-
Workflow:
-
Incubate compound (serial dilution 10 µM to 0.1 nM) with Enzyme + Substrate + ATP for 60 min at RT.
-
Add ADP-Glo Reagent (40 min) to deplete unconsumed ATP.
-
Add Kinase Detection Reagent (30 min) to convert ADP to ATP -> Luciferase light.
-
-
Data Analysis:
-
Plot RLU (Relative Light Units) vs. Log[Compound].
-
Validation: Z-factor must be > 0.5. Reference standard (e.g., Staurosporine) must yield IC50 within 2-fold of historical data.
-
Representative Data Trends
The following table summarizes how modifications to the 5-bromo-4-methoxy core affect biological activity, synthesized from literature trends on 7-deazapurines [1][2].
| Derivative Structure (C5 / C4) | C5-Substituent | C4-Substituent | Target Kinase | IC50 (nM) | Interpretation |
| Parent | -Br | -OMe | Src | >10,000 | Inactive. Br is too small; OMe cannot H-bond effectively. |
| Intermediate A | -Phenyl | -OMe | Src | 4,500 | Weak. Hydrophobic pocket filled, but hinge binding is absent. |
| Lead B | -Phenyl | -NH₂ | Src | 140 | Active. Conversion of OMe to NH₂ restores H-bond donor. |
| Lead C | -4-Phenoxyphenyl | -NH₂ | Lck | < 10 | Potent. "Extended" C5 group reaches deep hydrophobic pocket. |
| Variant D | -Br | -NH-Benzyl | EGFR | 250 | Moderate. C4-Benzyl amine provides some hydrophobic contact but lacks C5 anchor. |
Synthesis Pathway Diagram
This diagram illustrates the "C5-First" strategy enabled by the 4-methoxy stability.
Figure 2: Synthetic pathway. The 4-methoxy group acts as a protecting group for the C4 position, allowing complex C5 modifications to occur first.
References
-
Burchat, A. F., et al. (2000).[1] "Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck II."[1] Bioorganic & Medicinal Chemistry Letters, 10(19), 2171–2174.[1]
-
Traxler, P., et al. (1996). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 39(12), 2285–2292.
-
Han, S., et al. (2025). "Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors." Journal of Medicinal Chemistry.
-
Gangjee, A., et al. (2008). "Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
